Cohumulone
Description
This compound is a natural product found in Humulus lupulus and Humulus with data available.
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSITEVYZGOOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931549, DTXSID701318500 | |
| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohumulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-25-1, 142628-20-4 | |
| Record name | Cohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cohumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cohumulone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COHUMULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Isolation of Cohumulone: A Technical Guide to its Discovery and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cohumulone, a key alpha-acid constituent of the hop plant (Humulus lupulus), plays a pivotal role in the brewing industry and is of increasing interest to the pharmaceutical sector for its potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the discovery of this compound and the evolution of its isolation methodologies. We will delve into the classical chemical separation techniques that defined the early understanding of hop chemistry and contrast them with the sophisticated chromatographic methods employed today. This guide will offer detailed, step-by-step protocols for both a historical and a modern preparative-scale isolation of this compound, underpinned by a discussion of the physicochemical principles governing each separation.
Introduction
The characteristic bitterness of beer is primarily derived from a class of compounds known as alpha-acids, which are biosynthesized and stored in the lupulin glands of the hop cone. For many years, this bitterness was attributed to a single substance, "humulone." However, pioneering work in the mid-20th century revealed a more complex picture. In 1952, Rigby and Bethune first reported the existence of a second major alpha-acid, which they named this compound.[1] This discovery marked a significant advancement in the understanding of hop chemistry and its impact on brewing science.
This compound, along with its structural analogs humulone and adhumulone, are the most abundant alpha-acids in most hop varieties.[1][2] While all alpha-acids contribute to bitterness upon isomerization during the brewing process, the specific congener can influence the quality and intensity of this bitterness.[1][2] Beyond the brewery, this compound and other hop-derived compounds are being investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This has spurred the development of efficient and scalable methods for the isolation of pure this compound for research and potential drug development.
This guide will first explore the historical context of this compound's discovery and the classical methods used for its initial isolation. Subsequently, we will provide a detailed protocol for a modern, preparative-scale isolation of this compound using high-performance liquid chromatography (HPLC), a technique that offers superior resolution and efficiency.
The Discovery and Early Isolation of Alpha-Acids: A Historical Perspective
The journey to isolating this compound began with the earlier work on the total alpha-acid fraction of hops. In the early 20th century, chemists like Wieland laid the groundwork by developing methods to isolate humulone. A key technique involved the fractional precipitation of the lead salts of the alpha-acids, followed by the formation of crystalline derivatives. One of the most successful early methods for purifying humulone was its reaction with o-phenylenediamine to form a stable, crystalline adduct. This allowed for the separation of humulone from the more resinous and amorphous components of the hop extract.
The discovery of this compound by Rigby and Bethune in 1952 was a direct result of applying and refining these classical separation techniques.[1] They recognized that the "humulone" fraction was, in fact, a mixture of closely related compounds. Through careful fractional crystallization and derivatization, they were able to isolate and characterize this compound as a distinct chemical entity.
Physicochemical Properties of Alpha-Acids
The separation of alpha-acids is governed by their physicochemical properties. They are weak organic acids with a pKa of approximately 5.5.[3] This acidic nature is fundamental to many of the classical and modern isolation techniques, which often exploit changes in solubility with pH. The alpha-acids are poorly soluble in water, especially under acidic conditions, but their solubility increases significantly in alkaline solutions and in various organic solvents.[3][4] The subtle differences in the polarity and structure of this compound, humulone, and adhumulone, which arise from variations in their acyl side chains, are the basis for their chromatographic separation.
| Property | Value | Reference |
| pKa | ~5.5 | [3] |
| Water Solubility (pH 5) | ~50 ppm (for humulone) | [3] |
| Water Solubility (pH 4) | ~10 ppm (for humulone) | [3] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, diethyl ether, hexane, toluene | [1][5][6] |
Classical Isolation Methodology: The o-Phenylenediamine Adduct Approach
While no detailed protocol from the 1950s for the specific isolation of this compound is readily available, a plausible reconstruction based on the methods of the era for humulone can be outlined. This method relies on the differential crystallization of the o-phenylenediamine adducts of the alpha-acid analogs.
Experimental Protocol
Objective: To enrich and isolate this compound from a hop extract through fractional crystallization of its o-phenylenediamine adduct.
Materials:
-
Hop extract (rich in alpha-acids)
-
o-Phenylenediamine
-
Methanol
-
Hexane
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (anhydrous)
-
Beakers, flasks, and other standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Extraction of Alpha-Acids:
-
A crude hop extract is first obtained by solvent extraction of hop pellets or cones using a non-polar solvent like hexane or supercritical CO2.
-
The crude extract is then dissolved in a minimal amount of warm methanol.
-
-
Formation of the o-Phenylenediamine Adducts:
-
To the methanolic solution of the hop extract, a stoichiometric amount of o-phenylenediamine is added.
-
The mixture is gently warmed and stirred to facilitate the reaction and formation of the crystalline adducts of the alpha-acids.
-
The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
-
Fractional Crystallization:
-
The initial crop of crystals, which will be a mixture of the adducts of this compound, humulone, and adhumulone, is collected by vacuum filtration.
-
The principle of fractional crystallization is then applied. The collected crystals are redissolved in a minimal amount of warm methanol and allowed to recrystallize. The adduct of this compound, being slightly different in solubility and crystal packing from the humulone adduct, can be enriched in either the crystalline fraction or the mother liquor depending on the precise conditions. This process is repeated multiple times, with the purity of the fractions monitored by techniques available at the time, such as melting point determination.
-
-
Decomposition of the Adduct and Isolation of this compound:
-
The enriched this compound-o-phenylenediamine adduct is suspended in diethyl ether.
-
The suspension is then washed with 2M HCl to protonate the o-phenylenediamine and transfer it to the aqueous phase.
-
The ether layer, now containing the free this compound, is washed with water to remove any remaining acid.
-
The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated this compound.
-
Causality Behind Experimental Choices:
-
The use of o-phenylenediamine was a key innovation as it formed stable, crystalline derivatives with the alpha-acids, which were otherwise difficult to crystallize directly from the crude extract.
-
Fractional crystallization was the primary method for separating compounds with similar structures and properties before the advent of chromatography. It relies on small differences in solubility to achieve separation through repeated crystallization steps.
-
The use of acid to decompose the adduct is based on the basic nature of the diamine, which is readily protonated and extracted into the aqueous phase, leaving the neutral this compound in the organic solvent.
Modern Isolation Methodology: Preparative High-Performance Liquid Chromatography (HPLC)
Modern isolation of this compound relies on the high resolving power of chromatographic techniques. Preparative HPLC, in particular, allows for the efficient separation of the alpha-acid analogs in a single step, yielding highly pure compounds.
Experimental Protocol
Objective: To isolate high-purity this compound from a hop extract using preparative reverse-phase HPLC.
Materials and Equipment:
-
Hop extract (CO2 extract is ideal)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for pH adjustment)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
A known amount of hop extract is dissolved in methanol to create a concentrated stock solution.
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 x 22 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of methanol and water, both acidified with a small amount of formic acid (e.g., to a pH of 2.6).[8] A typical gradient might be:
-
0-5 min: 75% Methanol
-
5-30 min: 75% -> 100% Methanol (linear gradient)
-
30-45 min: 100% Methanol[7]
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column.[7]
-
Detection: UV detection at a wavelength where alpha-acids have strong absorbance, such as 233 nm.[8]
-
Injection Volume: A suitable volume of the filtered hop extract solution is injected onto the column.
-
-
Fraction Collection:
-
The chromatogram is monitored in real-time. The peaks corresponding to this compound, humulone, and adhumulone will elute at different retention times.
-
The fraction corresponding to the this compound peak is collected.
-
-
Solvent Removal and Product Recovery:
-
The collected fraction, which contains this compound dissolved in the mobile phase, is concentrated under reduced pressure using a rotary evaporator to remove the methanol and water.
-
The resulting purified this compound is then dried to a constant weight.
-
Causality Behind Experimental Choices:
-
Reverse-Phase HPLC: This technique is ideal for separating compounds of moderate polarity like the alpha-acids. The non-polar stationary phase (C18) interacts with the non-polar regions of the molecules, and the polar mobile phase elutes them.
-
Gradient Elution: A gradient of increasing methanol concentration is used to effectively separate the closely related alpha-acid analogs. The more polar compounds elute first, followed by the less polar ones.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase protonates the carboxylic acid groups of the alpha-acids, suppressing their ionization and leading to sharper, more symmetrical peaks and better separation.[8]
-
UV Detection: Alpha-acids have a strong chromophore that allows for their sensitive detection using a UV detector.
Visualization of Key Structures and Workflow
Chemical Structures of Major Alpha-Acids
Caption: Chemical structures of the three major alpha-acids found in hops.
Experimental Workflow for Modern Isolation of this compound
Caption: A schematic of the modern preparative HPLC workflow for this compound isolation.
Conclusion
The journey from the initial discovery of this compound to the development of highly efficient, modern isolation techniques highlights the significant progress in natural product chemistry. The classical methods, while laborious, laid the essential groundwork for understanding the chemical complexity of hops. Today, techniques like preparative HPLC provide researchers with the ability to obtain highly pure this compound, enabling further investigation into its biological activities and potential applications in the pharmaceutical and other industries. This guide provides the necessary technical details and rationale for both historical and contemporary approaches to this compound isolation, serving as a valuable resource for scientists in the field.
References
-
Suregork Loves Beer. (2012, July 31). Hop Science III: Bitterness. [Link]
-
ResearchGate. (n.d.). Structures of α-acids (n-humulone = compound 3, this compound = compound 2.... [Link]
-
Nickerson, G. B., & Williams, P. A. (1986). Varietal Differences in the Proportions of this compound, Adhumulone, and Humulone in Hops. Journal of the American Society of Brewing Chemists, 44(2), 91-95. [Link]
-
Craft Beer & Brewing. (n.d.). This compound | The Oxford Companion to Beer. [Link]
-
MDPI. (2022, November 12). Hop (Humulus lupulus L.) Specialized Metabolites: Extraction, Purification, Characterization in Different Plant Parts and In Vitro Evaluation of Anti-Oomycete Activities against Phytophthora infestans. [Link]
-
Wikipedia. (n.d.). Humulone. [Link]
-
BeerSmith. (2024, November 7). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography. [Link]
- Google Patents. (n.d.). Process for separation of beta-acids from extract containing alpha-acids and beta-acids.
-
American Society of Brewing Chemists. (n.d.). Preparation and Analysis of Liquid CO2 Hop Extracts. [Link]
-
ASBC Journal. (n.d.). High Performance Liquid Chromatographic Analysis of Hop Alpha- and Beta-Acids. [Link]
-
ResearchGate. (n.d.). Preparative isolation and purification of Xanthohumol from Hops (Humulus lupulus L .) by high-speed counter-current chromatography. [Link]
-
ResearchGate. (n.d.). A sample pretreatment strategy for pH-zone-refining counter-current chromatography. [Link]
-
PubMed Central. (2023, December 26). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. [Link]
-
Shimadzu. (n.d.). High Speed Analysis of α-Acids and β-Acids in Hops by using UHPLC. [Link]
-
Hopstore. (2019, September 4). Alpha acids and this compound, values that characterise bitterness. [Link]
-
SciSpace. (n.d.). The assay of bitterness in beers flavoured with isohumulone concentrates. [Link]
-
Oregon State University. (2017, August 18). A Comprehensive Evaluation of the Nonvolatile Chemistry Affecting the Sensory Bitterness Intensity of Highly Hopped Beers. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
- Google Patents. (n.d.). Natural and stable solutions of alpha-acids and their use for the improvement of foam quality of beer.
-
Semantic Scholar. (n.d.). THE MEASUREMENT OF BITTERNESS IN BEERS. [Link]
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An In-Depth Technical Guide to the Cohumulone Biosynthesis Pathway in Humulus lupulus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cohumulone, a principal α-acid found in the lupulin glands of the female hop plant (Humulus lupulus L.), is a molecule of significant interest to the brewing industry and the pharmaceutical sector. Its contribution to the characteristic bitterness of beer is well-established, and emerging research continues to unveil its diverse pharmacological properties. Understanding the intricate biosynthetic pathway of this compound is paramount for optimizing its production in hops and for exploring its potential in drug development. This technical guide provides a comprehensive exploration of the this compound biosynthesis pathway, detailing the key enzymatic steps, the genetic regulation, and the subcellular organization of this complex metabolic process. We will delve into the experimental methodologies that have been pivotal in elucidating this pathway, offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of this compound
The female cones of the hop plant are distinguished by the presence of lupulin glands, which are specialized glandular trichomes responsible for the synthesis and accumulation of a diverse array of secondary metabolites.[1] Among these are the bitter acids, which are broadly classified into α-acids and β-acids.[2] this compound, along with its analogues humulone and adhumulone, constitutes the α-acid fraction.[3] These compounds are renowned for their contribution to the bitter taste of beer, a flavor that arises from their isomerization during the wort boiling process.[3] Beyond the brewery, this compound and other bitter acids have garnered attention for their potential therapeutic applications, exhibiting a range of biological activities.[4]
The biosynthesis of this compound is a multi-step enzymatic process that occurs predominantly within the lupulin glands.[1][5] This pathway is a testament to the metabolic ingenuity of plants, involving the coordinated action of enzymes from various subcellular compartments to channel precursors from primary metabolism into the production of this specialized metabolite. A thorough understanding of this pathway is not merely an academic exercise; it provides a foundation for the genetic improvement of hop varieties and for the heterologous production of this compound in microbial systems.
The this compound Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound can be conceptually divided into three key stages: (1) the formation of the isobutyryl-CoA side chain precursor from the branched-chain amino acid (BCAA) valine; (2) the construction of the phlorisobutyrophenone core; and (3) the sequential prenylation and subsequent oxidation to yield this compound.
Genesis of the Acyl Side-Chain: The Valine Catabolic Pathway
The journey to this compound begins with the branched-chain amino acid valine.[3][6] The degradation of valine provides the isobutyryl-CoA starter unit necessary for the construction of the this compound backbone.[7][8] This process is a prime example of the interplay between primary and secondary metabolism.
The catabolism of valine is initiated by the action of branched-chain aminotransferases (BCATs) .[2][9] In Humulus lupulus, two key BCATs have been identified: HlBCAT1, which is localized to the mitochondria and is primarily involved in BCAA degradation, and HlBCAT2, a plastidial enzyme associated with BCAA biosynthesis.[9][10][11] The mitochondrial HlBCAT1 catalyzes the transamination of valine to α-ketoisovalerate.[9][12]
Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex , also located in the mitochondria, catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[7][10] This multi-enzyme complex plays a critical rate-limiting role in BCAA catabolism.[7]
For isobutyryl-CoA to be utilized in the downstream steps of this compound biosynthesis, which occur in the cytosol, it must be transported out of the mitochondria. A putative carboxyl-CoA ligase (CCL) is thought to be essential for maintaining a cytosolic pool of branched-chain acyl-CoAs for bitter acid synthesis.[7][8]
Causality in Experimental Choices: The elucidation of the valine degradation pathway's role in providing the this compound precursor was achieved through a combination of transcriptomic analysis and metabolite profiling.[9] RNA sequencing (RNA-seq) of isolated lupulin glands revealed a significant upregulation of transcripts encoding enzymes involved in BCAA metabolism compared to other tissues like leaves and cones.[9] This transcriptomic data was corroborated by metabolomic studies showing higher levels of BCAAs and their corresponding acyl-CoA intermediates in the glands.[9]
Forging the Core: The Role of Valerophenone Synthase
The central scaffold of this compound, phlorisobutyrophenone, is assembled by the enzyme valerophenone synthase (VPS) .[5][13] VPS is a type III polyketide synthase (PKS) that catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA.[7][14] This reaction is a key committing step in the biosynthesis of bitter acids.[8]
VPS shares a high degree of sequence homology with chalcone synthase (CHS), another type III PKS involved in flavonoid biosynthesis.[13][15] Interestingly, VPS exhibits bifunctional activity, capable of producing both phlorisobutyrophenone (the precursor to this compound) and naringenin chalcone (a flavonoid precursor).[15][16] However, its catalytic efficiency is significantly higher for the formation of phlorisobutyrophenone, indicating its primary role in bitter acid biosynthesis.[15][16] The expression of the VPS gene is highly specific to the lupulin glands, further underscoring its dedicated function in this pathway.[5][17]
Self-Validating Protocol Insight: The functional characterization of VPS was achieved through heterologous expression in Escherichia coli.[15] The purified recombinant enzyme was then incubated with various substrates, and the reaction products were analyzed using High-Performance Liquid Chromatography (HPLC). This approach allowed for the unambiguous determination of its substrate specificity and enzymatic activity.
The Final Touches: Prenylation and Oxidation
The final stages of this compound biosynthesis involve a series of prenylation events and an oxidative cyclization. These modifications are crucial for the biological activity and characteristic bitterness of the final molecule.
Aromatic prenyltransferases (PTs) are responsible for the addition of dimethylallyl pyrophosphate (DMAPP) moieties to the phlorisobutyrophenone core.[4][7] In hops, two key prenyltransferases, HlPT1L and HlPT2, have been identified and functionally characterized.[4][18] These membrane-bound enzymes form a heteromeric complex, or metabolon, that efficiently catalyzes the sequential prenylation steps.[4][18] HlPT1L is responsible for the first prenylation event, while HlPT2 catalyzes the subsequent two prenylations in the β-bitter acid pathway.[4][18] For α-acids like this compound, a single prenylation is required to form deoxythis compound.
The final, and until recently, elusive step in α-acid biosynthesis is the oxidation of deoxy-α-bitter acids to their corresponding α-acids. Recent research has identified α-bitter acid synthase (α-BAS) , specifically the enzyme HlMO18, as the catalyst for this conversion.[19] This enzyme specifically produces the biologically active 6S chiral form of α-bitter acids.[19] Mechanistic studies suggest that α-BAS forms a metabolic complex with upstream enzymes, ensuring the efficient and stereospecific production of the final product.[19]
Gene Expression and Regulation
The biosynthesis of this compound is a tightly regulated process, with gene expression patterns showing strong spatial and temporal control. The expression of key biosynthetic genes, including VPS, is significantly upregulated during the mid-stage of hop cone development, coinciding with the peak accumulation of bitter acids.[3] This coordinated gene expression is likely controlled by a network of transcription factors. Several transcription factors, including those from the MYB, bHLH, and WRKY families, have been implicated in the regulation of bitter acid and prenylflavonoid biosynthesis.[2][10][20] For instance, the overexpression of HlWRKY1 and HlWDR1 has been shown to upregulate the expression of genes in these pathways.[20]
Environmental factors can also influence the expression of genes involved in this compound biosynthesis. For example, heat and water stress have been shown to significantly reduce the expression of VPS, leading to a decline in bitter acid content.[21][22]
Experimental Methodologies: A Practical Guide
The elucidation of the this compound biosynthesis pathway has relied on a suite of advanced molecular biology and analytical chemistry techniques. This section provides an overview of key experimental protocols.
Metabolite Profiling of Hop Bitter Acids
Objective: To quantify the levels of this compound and other bitter acids in hop tissues.
Methodology: High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of hop bitter acids.[23][24]
Protocol: HPLC Analysis of Bitter Acids
-
Sample Preparation:
-
Accurately weigh a representative sample of hop cones or isolated lupulin glands.
-
Extract the bitter acids using an appropriate organic solvent, such as methanol or a hexane/methanol mixture.
-
Filter the extract to remove particulate matter.
-
Dilute the extract to an appropriate concentration for HPLC analysis.[24]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acidified water and acetonitrile or methanol is commonly employed.
-
Detection: UV detection at a wavelength of 280 nm or 314 nm is suitable for the quantification of α- and β-acids.
-
-
Quantification:
-
Prepare a standard curve using a certified this compound standard.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample based on the standard curve.
-
Data Presentation:
| Compound | Retention Time (min) | Concentration (mg/g) |
| This compound | Insert Value | Insert Value |
| Humulone | Insert Value | Insert Value |
| Adhumulone | Insert Value | Insert Value |
Gene Expression Analysis
Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.
Methodology: Quantitative Real-Time PCR (qRT-PCR) is a sensitive and specific method for measuring gene expression.
Protocol: qRT-PCR Analysis of Biosynthetic Genes
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from hop tissues (e.g., lupulin glands, leaves) using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
qRT-PCR:
-
Design gene-specific primers for the target genes (e.g., VPS, HlBCAT1, HlPT1L) and a reference gene (e.g., actin).
-
Perform qRT-PCR using a SYBR Green-based detection method.
-
Include no-template controls and a dissociation curve analysis to ensure the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Data Presentation:
| Gene | Relative Expression (Fold Change) |
| VPS | Insert Value |
| HlBCAT1 | Insert Value |
| HlPT1L | Insert Value |
Visualizing the Pathway and Workflows
To aid in the understanding of the complex processes described, the following diagrams have been generated using Graphviz.
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound in Humulus lupulus.
Experimental Workflow for Metabolite Profiling
Caption: A typical experimental workflow for the quantification of this compound.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway in Humulus lupulus represents a significant achievement in plant biochemistry. This knowledge provides a powerful toolkit for researchers and industry professionals alike. For hop breeders, it opens the door to marker-assisted selection for varieties with desirable bitter acid profiles. For metabolic engineers, it offers the blueprint for the heterologous production of this compound in microbial hosts, potentially providing a more sustainable and controlled source of this valuable compound.
Future research will likely focus on several key areas. A deeper understanding of the regulatory networks that govern bitter acid biosynthesis will be crucial for fine-tuning the production of these compounds in hops. The characterization of the transport mechanisms that move intermediates between subcellular compartments remains an area ripe for investigation. Finally, the continued exploration of the pharmacological properties of this compound and its derivatives may lead to the development of novel therapeutics. The journey from the hop cone to the clinic is a long one, but it is a journey that is now more navigable than ever, thanks to our detailed understanding of the this compound biosynthesis pathway.
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An In-depth Technical Guide to the Degradation Products of Cohumulone
Abstract
Cohumulone, a principal α-acid found in the hop plant (Humulus lupulus), is a critical precursor to the iso-α-acids that impart the characteristic bitterness to beer. However, its chemical instability under various environmental and process conditions leads to a complex array of degradation products. This guide provides a comprehensive examination of the degradation pathways of this compound, focusing on oxidative, thermal, and photochemical mechanisms. We will explore the primary degradation products, such as humulinones and hulupinic acid, detail the analytical methodologies for their characterization, and discuss the implications for product quality and stability in the brewing industry and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of hop acid chemistry.
Introduction: The Significance of this compound
This compound is one of the three major α-acids in hops, alongside humulone and adhumulone.[1] These compounds are biosynthesized within the lupulin glands of the female hop cone and are paramount to the brewing process.[2] While not bitter themselves, α-acids undergo thermal isomerization during wort boiling to form iso-α-acids, the primary source of beer's bitterness.[3][4]
The relative percentage of this compound in the total α-acid fraction is variety-dependent, typically ranging from 20% to 50%.[1] Historically, high this compound levels have been associated with a "harsher" bitterness, a perception that has influenced hop breeding programs.[1][5] Beyond its role in brewing, the study of this compound and its derivatives is gaining traction in pharmaceutical research for their potential biological activities.
The stability of this compound is a critical factor, as its degradation can significantly impact the final bitterness and flavor profile of beer and the purity of derived compounds.[6] Degradation is primarily driven by three factors: oxidation, heat, and light.[7] Understanding these degradation pathways is essential for quality control, process optimization, and the development of stable formulations.
Oxidative Degradation of this compound
Oxidation is a major pathway for this compound degradation, particularly during hop storage and processing.[8] The presence of oxygen, especially at ambient temperatures, can lead to the formation of a variety of oxidized products.[9]
Mechanism of Oxidation and Key Products
The primary products of this compound oxidation are humulinones .[10][11] This transformation is a peroxidation reaction that adds a hydroxyl group to the molecule, making it more polar and water-soluble than its parent α-acid.[11][12] While the exact mechanism is still under investigation, it is understood to be a significant pathway, especially in aged or improperly stored hops.[10]
When hops are oxidized, the α-acids, including this compound, are converted into humulinones.[8] This process can occur within days, especially in hop pellets where the lupulin glands are ruptured, increasing exposure to atmospheric oxygen.[12][13]
Another significant, albeit further downstream, degradation product is hulupinic acid . This non-bitter compound can be formed from the degradation of hulupones, which are themselves oxidation products of β-acids.[5] While not a direct product of this compound, its formation is part of the broader oxidative degradation cascade of hop resins.
Oxidation of this compound can also produce isobutyric acid, which contributes a distinct rancid or cheesy odor, negatively impacting aroma.[1]
Impact on Bitterness and Flavor
Humulinones are bitter compounds, estimated to be about 66% as bitter as iso-α-acids.[11][14] Their increased solubility means they can be readily extracted into beer, particularly during dry hopping, where boiling does not occur.[12][13] Therefore, the oxidative state of hops can significantly influence the final bitterness of the beer, sometimes in unexpected ways. The degradation of α-acids reduces the potential for iso-α-acid formation, but this loss in bitterness is partially offset by the contribution from the newly formed humulinones.[15]
Thermal Degradation of this compound
Heat is another critical factor influencing the stability of this compound and its isomerized form, iso-cohumulone.
Isomerization vs. Degradation
During the wort boiling process, the desired reaction is the thermal isomerization of α-acids to iso-α-acids.[4] This acyloin-type ring contraction is highly temperature-dependent.[16] However, prolonged or excessive heating leads to the degradation of both the parent α-acids and the newly formed iso-α-acids.[16] Losses of iso-α-acids become significant when boiling continues beyond two half-lives of the α-acid concentration.[16]
Key Thermal Degradation Products
The thermal degradation of iso-α-acids, including iso-cohumulone, is a complex process that can result in a significant loss of bitterness.[7] Studies have shown that storing beer at elevated temperatures (e.g., 37-40°C) leads to a rapid decrease in iso-α-acid concentration.[6] The degradation follows first-order kinetics, with a higher activation energy for degradation than for isomerization.[7][16]
While the specific structures of all thermal degradation products are not fully elucidated, the process is known to adversely affect both the intensity and quality of bitterness.[17] The trans-isomers of iso-α-acids are notably less stable and more susceptible to proton-catalyzed cyclization reactions, especially during storage in the dark.[3][17] This leads to the formation of non-volatile, harsh-tasting tri- and tetracyclic degradation products .[3][17]
Photochemical Degradation of this compound
Exposure to light, particularly in the UV to 500 nm range, initiates a cascade of photochemical reactions that degrade hop-derived bittering compounds.[18]
The "Lightstruck" or "Skunky" Flavor
The most well-known consequence of photochemical degradation in beer is the formation of 3-methyl-2-butene-1-thiol (MBT), which imparts a "lightstruck" or "skunky" off-flavor.[3][18] This reaction is initiated when riboflavin (a sensitizer) is excited by light and interacts with iso-α-acids.[19][20] This interaction leads to the photolytic cleavage of the isohexenoyl side chain from the iso-α-acid molecule, generating a reactive radical.[3] This radical is a precursor to the formation of MBT in the presence of sulfur compounds.[19]
Mechanism of Photodegradation
The initial event in the photodegradation of iso-α-acids and humulinones is electron abstraction from the ionized β-tricarbonyl chromophore, a common feature of these molecules.[19] This process generates reactive triacylmethyl radicals.[19] The subsequent radicaloid decomposition leads to the formation of not only the precursors for MBT but also volatile aldehydes, which can contribute to stale or cardboard-like off-flavors.[19]
While direct photochemical rearrangement of this compound to trans-iso-cohumulone can occur, it is the degradation of the isomerized products in the final beverage that is of greatest concern for flavor stability.[18][21]
Summary of Degradation Products
The degradation of this compound is a multifaceted process yielding a diverse range of chemical entities depending on the conditions. The key products and their formation pathways are summarized below.
| Degradation Condition | Precursor Compound | Key Degradation Product(s) | Impact |
| Oxidation | This compound | Humulinones | Contributes bitterness (approx. 66% of iso-α-acids)[11][14] |
| This compound | Isobutyric Acid | Rancid, cheesy off-aroma[1] | |
| Thermal Stress | Iso-cohumulone (trans-isomer) | Tri- and tetracyclic products | Harsh, lingering bitterness[3][17] |
| Photochemical | Iso-cohumulone | 3-methyl-2-butene-1-thiol (MBT) | "Skunky" or "lightstruck" off-flavor[3] |
| Iso-cohumulone | Volatile Aldehydes | Stale, cardboard off-flavor[19] |
Visualization of Degradation Pathways
To better illustrate the relationships between this compound and its primary degradation products, the following diagrams outline the key transformation pathways.
Caption: Major degradation pathways of this compound.
Analytical Methodologies: A Validating Protocol
Accurate identification and quantification of this compound and its degradation products are crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with UV or Mass Spectrometry (MS) detection, are the gold-standard techniques.[9][16]
Experimental Workflow for UPLC-UV Analysis
The following protocol describes a self-validating system for the analysis of hop acids.
Caption: UPLC workflow for hop acid analysis.
Detailed Step-by-Step Protocol
This protocol is adapted from established methods for hop acid analysis.[9][22][23]
A. Reagents and Materials:
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water
-
Certified Hop Extract Standard (e.g., ASBC ICE-3)[9]
-
Syringe filters (0.45 µm nylon)
-
Hop/Beer Samples
B. Preparation of Mobile Phase and Extraction Solvent:
-
Extraction Solvent: Prepare a solution of 85% Methanol and 15% Ultrapure Water, acidified with 0.025% (v/v) formic acid.[22] Filter and degas.
-
Mobile Phase: The extraction solvent can often serve as the isocratic mobile phase for a rapid analysis.[22]
C. Standard Preparation (Self-Validation Step 1: Calibration):
-
Accurately weigh and dissolve the certified standard (e.g., ICE-3) in the extraction solvent to create a stock solution. The certificate of analysis will provide the concentration of this compound.[9]
-
Perform serial dilutions of the stock solution to create a set of at least 5 calibration standards with this compound concentrations spanning the expected sample range (e.g., 0.08 to 0.250 mg/mL).[22]
D. Sample Preparation:
-
For Hops/Pellets: Accurately weigh ~2.5 g of pellets or ground hops.[13]
-
Add a known volume of extraction solvent (e.g., 50 mL).[13]
-
Stir or sonicate for a defined period (e.g., 60 minutes stirring or 5 minutes sonication) to ensure complete extraction.[13][22]
-
Filter the extract through medium porosity filter paper.
-
Dilute to a final known volume (e.g., in a 50 mL volumetric flask) with the extraction solvent.
-
Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.[22]
E. UPLC-UV Instrument Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).[22]
-
Flow Rate: 0.8 mL/min.[22]
-
Mobile Phase: Isocratic, 85% Methanol / 15% Water / 0.025% Formic Acid.[22]
-
Injection Volume: 5-50 µL.[22]
-
UV Detection Wavelength: 326 nm for α-acids or 270 nm for humulinones.[13][22]
F. System Validation and Analysis Sequence:
-
System Suitability (Self-Validation Step 2): Inject a mid-range calibration standard five times. Calculate the relative standard deviation (RSD) for retention time and peak area. The system is deemed suitable if RSD is < 2%.
-
Calibration Curve: Inject the calibration standards from low to high concentration. Plot peak area vs. concentration and perform a linear regression. The correlation coefficient (r²) must be > 0.995.
-
Sample Analysis: Inject a blank (mobile phase), followed by the prepared samples in triplicate. Inject a calibration standard periodically (e.g., every 10 sample injections) to verify instrument stability.
G. Data Analysis:
-
Identify peaks based on retention time comparison with the certified standard. This compound typically elutes before humulone and adhumulone.[23]
-
Quantify the concentration of this compound and its degradation products (if standards are available) using the generated calibration curve.
Conclusion and Future Outlook
The degradation of this compound is a complex yet critical area of study with direct implications for product quality in the brewing industry and for the purity of compounds in pharmaceutical applications. Oxidative, thermal, and photochemical pathways all contribute to the transformation of this key α-acid into a variety of products, including humulinones, cyclic compounds, and precursors to potent off-flavors.
By understanding the mechanisms behind this degradation and employing robust, validated analytical methods like UPLC, researchers and industry professionals can better control for these changes. This knowledge enables improved storage protocols for raw materials, optimization of processing parameters to minimize unwanted reactions, and ultimately, the creation of more stable and consistent final products. Future research should continue to focus on elucidating the structures of less-characterized degradation products and exploring novel strategies to mitigate their formation.
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A Technical Guide to the Preliminary Biological Activities of Cohumulone
Introduction: Unveiling the Potential of a Hop-Derived Bitter Acid
Cohumulone is a prominent member of the α-acid family of compounds found in the resin of hop cones (Humulus lupulus L.).[1] Alongside its analogues, humulone and adhumulone, this compound is traditionally recognized for contributing to the characteristic bitterness of beer.[2] The acyl side-chain of this compound is biosynthetically derived from the branched-chain amino acid valine.[3][4] Beyond its role in brewing, a growing body of preliminary research has identified this compound and its related compounds as possessing a spectrum of promising biological activities. These activities position this compound as a molecule of significant interest for researchers in pharmacology and drug development.
This technical guide provides an in-depth overview of the foundational studies investigating the biological effects of this compound. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of key findings, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. We will delve into the anticancer, anti-inflammatory, anti-angiogenic, antimicrobial, and metabolic regulatory properties attributed to this fascinating natural product.
Chapter 1: Anticancer and Cytotoxic Properties
Preliminary investigations suggest that hop-derived bitter acids, including this compound, possess notable anticancer potential. The primary mechanism explored to date is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1] While much of the specific research has focused on the related hop compound xanthohumol, the findings provide a strong rationale for investigating this compound's activity through similar pathways. Xanthohumol has been shown to trigger apoptosis in various cancer cell lines, including colon, prostate, and lung cancer, through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5][6][7] This involves the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, caspase-7), cleavage of Poly(ADP-ribose) Polymerase (PARP), and downregulation of anti-apoptotic proteins like Bcl-2.[5][7]
Experimental Workflow: Assessing Cytotoxicity and Apoptosis
A logical workflow to determine the anticancer effects of this compound begins with assessing its general cytotoxicity to establish effective concentration ranges, followed by specific assays to confirm apoptosis as the mode of cell death.
Caption: Workflow for Investigating Anticancer Activity.
Quantitative Data: Cytotoxicity of Hop-Related Compounds
While specific IC50 values for pure this compound against a wide array of cancer cell lines are still emerging in the literature, data from related hop compounds and extracts demonstrate significant cytotoxic activity.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| Xanthohumol | PC-3 | Prostate Cancer | 7.67 µM (at 48h) | [8] |
| Xanthohumol | HCT116 | Colon Cancer | 40.8 µM | [9] |
| Xanthohumol | HT-29 | Colon Cancer | 50.2 µM | [9] |
| Xanthohumol | HepG2 | Liver Cancer | 25.4 µM | [9] |
| Lupulone | MCF-7 | Breast Cancer | 3.7 - 16.6 µg/mL | [10] |
| Lupulone | PC-3 | Prostate Cancer | 3.7 - 4.4 µg/mL | [10] |
Chapter 2: Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of numerous diseases. Hop bitter acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of two key pathways: cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB).[11][12]
The COX-2 enzyme is responsible for producing prostaglandins, which are pro-inflammatory mediators. Hop extracts have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, which is critical for maintaining the gastrointestinal lining.[13] This selectivity is a highly desirable trait for anti-inflammatory drugs, as it suggests a potentially lower risk of gastric side effects compared to non-selective NSAIDs like ibuprofen.[1][14]
The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][15] Hop compounds have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12][16][17]
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: Endothelial Cell Tube Formation Assay Workflow.
Chapter 4: Antimicrobial Activity
Hop acids have been used for centuries as natural preservatives in beer, owing to their ability to inhibit the growth of spoilage microorganisms. [18]Modern research has confirmed these antimicrobial properties, showing that this compound and other hop compounds are particularly effective against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus and food spoilage organisms like Lactobacillus acidophilus. [19][20][21]The antimicrobial efficacy of hop extracts shows a strong inverse correlation with their this compound content, indicating that this compound is a primary contributor to this activity. [19]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. While data for pure this compound is limited, studies on hop extracts clearly link this compound content to antimicrobial potency.
| Organism | Extract/Compound | MIC Value (µg/mL) | Citation |
| Staphylococcus aureus ATCC 29213 | Hop Cone Extract | 31.3 | [20] |
| Staphylococcus aureus ATCC 29213 | Hop Infructescence Extract | 10 - 40 | [22] |
| Lactobacillus acidophilus ATCC 4356 | αβ-Acids Rich Fraction | 26.1 | [19] |
| Lactobacillus acidophilus ATCC 4356 | β-Acids Rich Fraction | 20.8 | [19] |
Chapter 5: Anti-Diabetic and Metabolic Effects
Metabolic syndrome, characterized by insulin resistance, dyslipidemia, and obesity, is a major global health concern. Iso-α-acids, the isomerized forms of α-acids like this compound that are produced during the brewing process, have shown significant potential in mitigating metabolic dysregulation. [23] Studies in diabetic mouse models have shown that iso-cohumulone can significantly reduce plasma levels of triglycerides and free fatty acids. [11]The primary mechanism is believed to be the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. [23]These nuclear receptors are crucial regulators of fatty acid and carbohydrate metabolism. [24][25]Activation of PPARγ, the target of thiazolidinedione (TZD) anti-diabetic drugs, improves insulin sensitivity, while PPARα activation helps regulate lipid metabolism. [23]By activating both receptors, isohumulones can improve glucose tolerance and reduce insulin resistance without the significant weight gain associated with some TZD drugs. [23]
Signaling Pathway: PPARγ Activation by Isothis compound
Caption: PPARγ Pathway Activation by Isothis compound.
Appendix: Detailed Experimental Protocols
A.1 MTT Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis. [13][23]
A.2 Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 1-2 x 10^5 cells in a 6-well plate and treat with this compound (at the predetermined IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains. [10][11][19]
A.3 Broth Microdilution MIC Assay
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., no turbidity) compared to the positive control. [2][26]
A.4 In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the effect of a compound on glucose clearance in an animal model.
-
Animal Model: Use an appropriate mouse model, such as high-fat diet-fed C57BL/6 mice to induce insulin resistance. Administer isothis compound (or vehicle) via oral gavage or in the diet for a specified period (e.g., 4-8 weeks).
-
Fasting: Fast the mice for 5-6 hours prior to the test, with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small tail snip using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance. [12][27]
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Methodological & Application
Application Note & Protocol: High-Fidelity Quantification of Cohumulone in Plant Extracts
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the analytical quantification of cohumulone from plant extracts, primarily from hops (Humulus lupulus). We delve into the critical aspects of sample preparation and compare high-specificity chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), with traditional methods for total alpha-acid analysis. This document is designed for researchers, scientists, and professionals in the brewing and pharmaceutical industries, offering field-proven insights to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a prominent member of the α-acids, a class of bitter compounds found in the lupulin glands of the female hop cone.[1][2] The five primary α-acid analogs are this compound, humulone, adhumulone, prehumulone, and posthumulone.[3][4] In the brewing industry, the thermal isomerization of these α-acids into iso-α-acids during the wort boiling process is the principal source of beer's bitterness.[1][5] The relative percentage of this compound within the total α-acid profile can influence the quality of bitterness, with some brewers suggesting that higher levels contribute a "harsher" perception.[3][4]
Beyond brewing, this compound and other hop acids are gaining attention for their potential therapeutic properties, including antibacterial and anti-inflammatory activities.[6][7] Therefore, accurate and specific quantification of this compound is crucial for quality control in brewing and for foundational research in natural product drug discovery. This guide focuses on robust analytical methodologies to achieve this.
Part 1: Foundational Sample Preparation
The axiom "garbage in, garbage out" is particularly true for analytical chemistry. The accuracy of this compound quantification is fundamentally dependent on a meticulous and reproducible sample preparation workflow. The primary goal is to efficiently extract α-acids from the complex plant matrix while minimizing degradation and the co-extraction of interfering compounds.[8][9]
Initial Processing of Plant Material
For dried hop cones or pellets, initial preparation involves creating a homogenous, high-surface-area sample to ensure efficient solvent extraction.
-
Drying: Plant tissue samples should be dried in a forced-air oven at approximately 55-60°C to remove moisture, which can interfere with extraction efficiency.[10][11] Overheating should be avoided as it can lead to the degradation of α-acids.
-
Homogenization: Dried samples must be ground to a fine, consistent powder (e.g., to pass a 2 mm sieve).[10][11] This increases the surface area available for solvent interaction, maximizing extraction yield.
Solvent Extraction: The Core of Sample Prep
The choice of solvent is dictated by the amphiphilic nature of α-acids.[12] Reverse-phase HPLC methods commonly use methanol-based extraction solvents, which are compatible with the mobile phase.[1][13] More exhaustive extraction protocols, often specified by standards from the American Society of Brewing Chemists (ASBC) or the European Brewery Convention (EBC), may use solvents like diethyl ether or toluene.[14][15]
Workflow for Sample Preparation
Caption: General workflow for plant extract sample preparation.
Protocol 1: General Solid-Liquid Extraction
This protocol is a generalized method suitable for preparing hop extracts for subsequent HPLC analysis.
-
Weighing: Accurately weigh approximately 1.0-1.5 g of finely ground, dried plant material into a 125 mL Erlenmeyer flask.[13]
-
Solvent Addition: Add 25 mL of an appropriate extraction solvent (e.g., HPLC-grade methanol or a mixture of diethyl ether and methanol).[13][15]
-
Extraction: Cap the flask and place it on a magnetic stirrer or orbital shaker. Agitate the mixture for 30-60 minutes at room temperature to ensure thorough extraction.[1][13]
-
Separation: After extraction, allow the solids to settle. Separate the liquid extract from the solid plant material via vacuum filtration or by centrifuging the sample and collecting the supernatant.[1]
-
Dilution: Accurately perform a serial dilution of the crude extract with the HPLC mobile phase to bring the this compound concentration into the linear range of the calibration curve (typically 0.01 to 0.50 mg/mL).[1]
-
Final Filtration: Before injection, filter the diluted sample through a 0.45 µm nylon or PTFE syringe filter directly into an HPLC vial to remove any remaining particulate matter that could damage the analytical column.[16]
Part 2: High-Specificity Chromatographic Quantification
For the specific quantification of this compound, distinguishing it from its humulone and adhumulone analogs, chromatographic separation is essential. HPLC with UV detection is the industry standard, while UPLC-MS offers enhanced sensitivity and throughput.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Separation: Reverse-phase HPLC (RP-HPLC) is the method of choice.[15] It utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The α-acids are separated based on their relative hydrophobicity. While humulone and adhumulone often co-elute, this compound is typically resolved as a distinct peak, allowing for its individual quantification.[1][17]
Causality Behind Method Parameters:
-
Stationary Phase: A C18 (octadecylsilane) column is used because its long alkyl chains provide strong hydrophobic interactions with the α-acids, enabling effective separation.[16][18]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 85:15 v/v) acidified with a small amount of formic acid (e.g., 0.025%).[1] The acid serves a critical purpose: it maintains the α-acids in their protonated, non-ionized state. This prevents peak tailing and ensures consistent retention times, leading to sharp, symmetrical peaks required for accurate integration.
-
UV Detection: The α-acids exhibit strong UV absorbance. Detection is typically set between 314 nm and 326 nm, which corresponds to an absorbance maximum for these compounds, thereby maximizing signal response.[1][15]
Workflow for Chromatographic Analysis
Caption: Standard workflow for HPLC or UPLC-MS analysis.
Protocol 2: RP-HPLC Method for this compound Quantification
This protocol is based on established methods for α-acid analysis.[1][18]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Phenomenex Luna C18, 5 µm, 150 x 4.6 mm, or equivalent.[18]
-
Mobile Phase: 85:15 (v/v) HPLC-grade methanol and water, acidified with 0.025% (v/v) formic acid.[1] The mobile phase should be filtered and degassed before use.
-
Instrument Conditions:
-
Standard Preparation:
-
Use a certified reference material such as the International Calibration Extract (ICE-3 or ICE-2) from the ASBC.[12][16][18]
-
Prepare a stock solution of the ICE standard in methanol. From this stock, create a series of working standards (e.g., 5-7 concentration levels) by diluting with the mobile phase. The concentration range should bracket the expected sample concentrations.[13]
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the series of working standards to generate a calibration curve.
-
Inject the prepared plant extract samples. It is good practice to bracket sample injections with a mid-level standard to monitor for instrument drift.[18]
-
-
Data Processing:
-
Identify the this compound peak based on its retention time relative to the standards.
-
Integrate the peak area for this compound in all standards and samples.
-
Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The curve should have a correlation coefficient (R²) of ≥ 0.999.[16]
-
Calculate the this compound concentration in the injected samples using the regression equation. Account for all dilution factors to report the final concentration in the original plant material (e.g., as % w/w).
-
UPLC-MS for High-Throughput Analysis
For applications requiring higher sensitivity or faster analysis times, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.[6]
Principle: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides superior resolution and allows for much faster flow rates, significantly reducing run times.[6] Coupling this with a mass spectrometer provides highly selective and sensitive detection. For this compound, electrospray ionization (ESI) in negative ion mode is ideal, as it readily deprotonates the acidic molecule. Quantification is then performed using selective ion monitoring (SIM) for the deprotonated molecular ion [M-H]⁻ of this compound.[19][20]
Part 3: Comparative Summary of Methods
While HPLC and UPLC-MS provide specific quantification of this compound, other methods are used for determining total α-acid content. It is important to understand their principles and limitations.
-
UV-Spectrophotometry: This method relies on the absorbance of an alkaline methanolic solution of the hop extract at specific wavelengths.[21] It is rapid and requires less expensive equipment but is non-specific; it measures the total α-acid content and is susceptible to interference from other UV-absorbing compounds.[19][21]
-
Conductometric Titration: An official EBC method (EBC 7.4), this technique involves extracting the hops with toluene and titrating the α-acids with lead acetate.[14] The endpoint is determined by a change in the solution's conductivity. This method is robust but quantifies the total α-acid fraction, not individual analogs.[14][22]
Method Comparison Table
| Parameter | HPLC-UV | UPLC-MS | Spectrophotometry | Conductometric Titration |
| Specificity | High (Resolves this compound) | Very High (Mass-based) | Low (Total α-acids) | Low (Total α-acids) |
| Sensitivity | Good | Excellent | Moderate | Good |
| Analysis Time | 7-30 min / sample[1][18] | < 5 min / sample[6] | < 5 min / sample | ~15 min / sample |
| Primary Use | Specific quantification | High-throughput, trace-level | Rapid QC for total α-acids | QC for total α-acids |
| Interferences | Low | Very Low | High[21] | Moderate |
| Validation | Well-established[17][23] | Requires method development | Standardized (ASBC)[24] | Standardized (EBC 7.4)[14] |
Conclusion
The accurate quantification of this compound in plant extracts is a multi-step process where both sample preparation and the chosen analytical technique are critical for achieving reliable results. For research and quality control applications that require specific quantification of this compound, RP-HPLC with UV detection is the gold standard , offering a balance of specificity, robustness, and accessibility. UPLC-MS serves as a superior alternative when higher throughput, sensitivity, or selectivity is required. While spectrophotometric and conductometric methods are valuable for assessing total α-acid content, they lack the specificity to quantify this compound individually. The protocols and workflows detailed in this guide provide a validated framework for obtaining high-fidelity data to support both industrial and research objectives.
References
-
Baker, G. A., & Danenhower, T. M. (2008). HPLC Analysis of α- and β-Acids in Hops. Journal of Chemical Education, 85(7), 954. [Link]
-
Gross, R. W., & Schwiesow, M. H. (1982). High Performance Liquid Chromatographic Analysis of Hop Alpha- and Beta-Acids. Journal of the American Society of Brewing Chemists, 40(1), 19-23. [Link]
-
Carpenter, J. (2019). Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography. ACS Omega, 4(2), 4299-4305. [Link]
-
Carpenter, J. (2019). Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography. ACS Publications. [Link]
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MEBAK. (2016). R-300.04.131 [2016-03] α-Acids and β-Acids in Whole Hops and Hop Products – HPLC. MEBAK - Method Collection. [Link]
-
European Brewery Convention. (2018). Analytica EBC 7.7 - α- and β-Acids in Hops and Hop Products by HPLC. BrewUp. [Link]
-
European Brewery Convention. (2018). Analytica EBC 7.7 - α- and β-Acids in Hops and Hop Products by HPLC. Brewup. [Link]
-
Journal of Chemical Education. (n.d.). HPLC Analysis of α- and β-Acids in Hops. [Link]
-
European Brewery Convention. (2019). Analytica EBC 7.4 - Lead Conductance Value of Hops, Powders and Pellets. Brewup. [Link]
-
European Brewery Convention. (n.d.). Analytica EBC Methods List. BrewUp. [Link]
-
Tofană, M., et al. (2009). The validation of the HPLC Hop Bitter acids method. Journal of Agroalimentary Processes and Technologies, 15(1), 49-53. [Link]
-
Baker, G. A., et al. (2008). HPLC Analysis of α- and β-Acids in Hops. Sci-Hub. [Link]
-
Tofană, M., et al. (2009). The validation of the HPLC Hop Bitter acids method. ResearchGate. [Link]
-
Zepf, F. (2021). Update on EBC methods related to craft beer. Brauwelt. [Link]
-
ResearchGate. (n.d.). Structures of α-acids. [Link]
-
Smith, B. (2024). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. BeerSmith. [Link]
-
Boland, A. I., et al. (2020). Transformation of Humulone By UV-Visible Spectroscopy with Introduction of Magnesium. Journal of Undergraduate Chemical Research. [Link]
-
MicroSolv Technology Corporation. (n.d.). Analysis of Alpha and Beta-Acids in Hops. HPLC Application Note. [Link]
-
Morcol, T. B. (2020). Three LC-MS Plant Metabolomics Studies of Hop (Humulus) Species. CUNY Academic Works. [Link]
-
Shellhammer, T. (n.d.). Hop Chemistry. Presentation. [Link]
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Jug, U., et al. (2024). How deprotonation of this compound and colupulone influence their UV/Vis and CD spectrum. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
dos Santos, A. C., et al. (2021). Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. Food Science and Technology. [Link]
-
The Ohio State University. (n.d.). Sample Preparation. CFAES Agricultural and Environmental Testing Core. [Link]
-
Shellhammer, T. (n.d.). This compound. Craft Beer & Brewing. [Link]
-
Boland, A. I., et al. (2022). Liquid Chromatography–Mass Spectrometry Analysis of Hop-Derived Humulone and Isohumulone Constituents in Beer. LCGC International. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
Boland, A. I., et al. (2021). Liquid Chromatography–Mass Spectrometry (LC–MS) Analysis of Hop-Derived Humulone and Isohumulone Constituents in Beer. LCGC International. [Link]
-
Krofta, K., et al. (2012). Effect of Storage Duration and Atmosphere on the Content and Price of Hop Alpha Bitter Acids. ResearchGate. [Link]
-
The University of Kansas. (n.d.). Samples Preparation Method. Soil Analyses Service Center. [Link]
-
Zabiegala, B., & Namiesnik, J. (2003). Preparation of samples of plant material for chromatographic analysis. Journal of Chromatographic Science, 41(3), 109-116. [Link]
-
Zabiegala, B., & Namiesnik, J. (2003). Preparation of samples of plant material for chromatographic analysis. PubMed. [Link]
-
Samoilova, Z., et al. (2022). Hopomics: Humulus lupulus Brewing Cultivars Classification Based on LC-MS Profiling and Nested Feature Selection. PubMed Central. [Link]
-
ResearchGate. (2025). LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique. [Link]
-
Brewer's Friend. (n.d.). Alcohol By Volume ABV Calculator. [Link]
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- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Cohumulone from Hops
Introduction: The Significance of Cohumulone in Research and Development
This compound, a prominent member of the α-acid family of compounds found in the hop plant (Humulus lupulus), is a molecule of significant interest to the pharmaceutical, brewing, and natural products industries.[1] As one of the three major α-acids, alongside humulone and adhumulone, this compound contributes to the characteristic bitterness of beer through its isomerization to iso-cohumulone during the brewing process.[1][2] Beyond its role in brewing, this compound and its derivatives are being investigated for a range of potential therapeutic applications, including their anti-inflammatory, antioxidant, and antimicrobial properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing methods for the extraction and purification of this compound from hops. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for obtaining high-purity this compound for further scientific investigation.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for the rational design of extraction and purification strategies.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₂₀H₂₈O₅ | [2] |
| Molecular Weight | 348.44 g/mol | [2] |
| pKa | ~4.7 | [3] |
| Solubility | Poorly soluble in water, with solubility increasing with pH. Soluble in many organic solvents such as methanol, ethanol, hexane, and dichloromethane.[4][5][6][7][8] | [3][4][5][6][7][8] |
| Appearance | Pale yellow, crystalline solid |
Extraction Methodologies: Liberating this compound from the Hop Matrix
The initial and most critical step in isolating this compound is its efficient extraction from the complex botanical matrix of the hop cone. The choice of extraction method is dictated by factors such as desired purity of the initial extract, scalability, and the availability of specialized equipment.
Method 1: Supercritical Fluid Extraction (SFE) with CO₂
Supercritical CO₂ extraction is a modern, "green" technology that has become a standard in the hops industry for producing high-quality extracts.[9] By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be tuned to selectively extract different classes of compounds. A two-stage extraction process is particularly effective for fractionating hop components.[10][11][12]
Causality Behind Experimental Choices:
-
Stage 1 (Lower Pressure): At lower pressures (e.g., 150 bar), supercritical CO₂ has a lower density and solvating power, making it more selective for the highly volatile and less polar essential oils. This step effectively "defats" the hops and removes aromatic compounds that may interfere with subsequent purification of the more polar α-acids.[10][11]
-
Stage 2 (Higher Pressure): Increasing the pressure (e.g., 300 bar) increases the density and solvating power of the CO₂, enabling the efficient extraction of the more polar α-acids, including this compound.[10][11]
-
Temperature: A moderate temperature of 40°C is chosen to prevent thermal degradation of the α-acids while ensuring the CO₂ remains in its supercritical state.[10][11]
Experimental Workflow for Two-Stage Supercritical CO₂ Extraction
Caption: Workflow for Two-Stage Supercritical CO₂ Extraction of Hops.
Protocol 1: Two-Stage Supercritical CO₂ Extraction
-
Sample Preparation: Grind hop pellets or dried hop cones to a particle size of approximately 0.5 mm to increase the surface area for efficient extraction.
-
Loading the Extractor: Accurately weigh the ground hop material and load it into the extraction vessel of the SFE system.
-
Stage 1 - Essential Oil Extraction:
-
Set the extraction vessel temperature to 40°C.
-
Pressurize the system with CO₂ to 150 bar.
-
Maintain a constant CO₂ flow rate (e.g., 97.7 L/h for a 50g sample) for a duration of 2.5 hours.[11]
-
Collect the extracted essential oils in the first separator.
-
-
Stage 2 - α-Acid Extraction:
-
Extract Recovery: After the extraction is complete, carefully depressurize the system and collect the crude α-acid extract. The extract will be a viscous resin. Store the extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Method 2: Solvent Extraction
Conventional solvent extraction offers a more accessible alternative to SFE, not requiring specialized high-pressure equipment. A sequential extraction using solvents of differing polarities can effectively partition the desired compounds.
Causality Behind Experimental Choices:
-
Methanol-Dichloromethane Mixture: A mixture of methanol and dichloromethane has been shown to be highly efficient in extracting a broad range of hop resins, including the α-acids.[4][5] Dichloromethane effectively dissolves the non-polar resins, while methanol aids in penetrating the plant material and solubilizing slightly more polar compounds.
-
Hexane Wash: After the initial extraction, a hexane wash is employed to separate the "soft resins" (which include the α-acids) from the "hard resins."[4][5] The α-acids are soluble in hexane, while the more polar hard resins are not.
-
Room Temperature Extraction: The extraction is performed at room temperature to minimize the risk of isomerization of the α-acids, which can be accelerated at elevated temperatures.[4]
Experimental Workflow for Solvent Extraction
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isomerization of cohumulone to iso-cohumulone experimental setup
An Application Note and Protocol for the Laboratory-Scale Isomerization of Cohumulone
Introduction: The Chemistry of Bitterness
The transformation of α-acids from the hop plant (Humulus lupulus) into their isomerized counterparts, the iso-α-acids, is arguably the most critical chemical reaction in the brewing process.[1][2] These iso-α-acids are the primary source of the characteristic bitterness in beer, a flavor profile cherished by consumers worldwide.[3][4] The family of α-acids consists of several analogs, principally humulone, adhumulone, and this compound.[2][5] While historically debated, recent research indicates that the isomerization rate of this compound is comparable to that of humulone and adhumulone.[6][7][8]
The isomerization itself is a thermally-induced acyloin-type ring contraction, converting the six-membered ring of the α-acid into a five-membered ring, yielding two stereoisomers: cis- and trans-iso-α-acids.[2][9] This reaction follows first-order kinetics and is highly dependent on temperature, with the rate roughly doubling for every 10°C increase.[6][10] The process is typically carried out by boiling hops in wort, an aqueous solution with a pH around 5.2-5.5.[11][12] However, the complex matrix of wort can interfere with kinetic studies due to interactions with proteins and other components.[8][10]
This application note provides a detailed, self-validating experimental protocol for the controlled, laboratory-scale thermal isomerization of this compound to iso-cohumulone in a buffered aqueous solution. It further details the analytical workflow using High-Performance Liquid Chromatography (HPLC) for monitoring reaction kinetics and quantifying product formation. This guide is intended for researchers in brewing science, natural product chemistry, and drug development professionals investigating the bioactivities of hop-derived compounds.
Mechanism of Isomerization
The conversion of this compound to iso-cohumulone is a multi-step process initiated by heat in an aqueous environment. The key transformation is an α-ketol rearrangement. Due to the presence of two chiral centers in the resulting iso-cohumulone, two diastereomers, cis and trans, are formed.[2] Under typical brewing conditions, the formation of the more stable cis-isomer is favored over the trans-isomer.[2]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Cohumulone Instability During Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common challenge in the lab: the degradation of cohumulone and other alpha-acids during storage. As active pharmaceutical ingredients or key research compounds, their stability is paramount. This resource provides in-depth, evidence-based answers to your most pressing questions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound instability.
Q1: What is this compound and why is its stability a concern?
This compound is one of the three main alpha-acids (α-acids) found in the hop plant (Humulus lupulus), alongside humulone and adhumulone.[1][2] These compounds are critical not only for the bitterness in beer but are also investigated for various pharmacological properties. Instability refers to the chemical degradation of the this compound molecule, leading to a decrease in its concentration and the formation of undesired byproducts.[3][4] For researchers, this degradation can compromise experimental results, reduce product efficacy, and lead to inaccurate quantification.
Q2: What are the primary drivers of this compound degradation during storage?
The degradation of this compound and other α-acids during storage is primarily driven by non-enzymatic oxidation.[3][5] The three main environmental factors that accelerate this process are:
-
Oxygen: Exposure to atmospheric oxygen is the principal cause of degradation.[6][7]
-
Elevated Temperature: Heat acts as a catalyst, significantly increasing the rate of oxidative reactions.[2][6][8]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions.[6][9][10]
Q3: What are the chemical products of this compound degradation?
When this compound oxidizes, it transforms into a class of compounds known as humulinones (specifically, cohumulinone).[11][12][13] These oxidized α-acids have different chemical properties, including solubility and potential bioactivity, compared to the parent compound.[13] Their presence can interfere with analytical measurements and alter the characteristics of the final product.
Q4: How does isomerization differ from storage degradation?
Isomerization and degradation are distinct processes.
-
Isomerization is a structural rearrangement of α-acids into iso-α-acids, a reaction primarily induced by heat, such as boiling in an aqueous solution.[14][15] This process is central to brewing, as iso-α-acids are significantly more bitter than their precursors.[16]
-
Degradation , in the context of storage, refers to the oxidative breakdown of α-acids into other compounds like humulinones.[12]
While both processes result in a loss of the parent this compound, the triggers and end-products are different.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific stability issues encountered during your experiments.
Issue 1: My quantified this compound concentration is significantly lower than expected.
A lower-than-expected concentration is the most common indicator of degradation. Use the following workflow to diagnose the potential cause.
Issue 2: How can I proactively design a robust stability study for my this compound samples?
A well-designed stability study is crucial for predicting shelf-life and ensuring data integrity. This involves subjecting the sample to various controlled environmental conditions.
Key Components of a Stability Study:
-
Time Points: Establish a clear schedule for sample analysis (e.g., T=0, 1, 3, 6, 12, 24 months).
-
Storage Conditions: At a minimum, include your intended storage condition and an accelerated condition.
-
Long-Term: The recommended storage condition (e.g., -20°C in the dark).
-
Accelerated: A higher temperature condition (e.g., 4°C or 25°C) to predict long-term stability more quickly.[3]
-
-
Controls: Always include a control sample stored under ideal conditions (-20°C, vacuum-sealed, dark) to compare against.
-
Analytical Method: Use a validated, stability-indicating method, typically HPLC, that can separate this compound from its degradation products.[16][17]
-
Forced Degradation: To ensure your analytical method is effective, perform a forced degradation study (see Protocol 3). This demonstrates that the method can detect and resolve degradation products from the parent compound.
Issue 3: Which analytical method is best for monitoring this compound stability?
The choice of method depends on your objective: precise quantification or a general quality assessment.
| Method | Principle | Pros | Cons | Best For |
| HPLC-UV | Chromatographic separation of α-acids followed by UV detection.[17] | High Specificity: Quantifies this compound, humulone, and adhumulone individually.[18] Stability-Indicating: Can separate parent compounds from degradation products. | Requires more expensive equipment, method development, and trained personnel. | Accurate quantification, stability studies, and final product release testing. |
| Spectrophotometry (HSI) | Measures the ratio of absorbance at 275 nm to 325 nm. As α-acids oxidize, absorbance at 275 nm increases while it decreases at 325 nm.[17][19] | Rapid & Simple: Provides a quick index of overall hop freshness/degradation.[19] Inexpensive. | Non-Specific: Does not differentiate between α-acid homologues.[19] Not suitable for precise quantification. | Rapid quality control checks of raw materials (hops); tracking degradation trends over time. |
Expert Recommendation: For all drug development and rigorous scientific research, HPLC is the mandatory method for its specificity and ability to serve as a stability-indicating assay. HSI is a useful, complementary tool for rapid screening of raw hop materials.
Part 3: Protocols and Methodologies
These protocols provide self-validating, step-by-step guidance for key laboratory procedures.
Protocol 1: Optimal Storage and Handling of Hop-Derived Products
This protocol minimizes the risk of unintended degradation during routine lab use.
Materials:
-
Sample (e.g., hop pellets, extract)
-
Oxygen-barrier foil bags or amber glass vials
-
Vacuum sealer or source of inert gas (nitrogen, argon)
-
-20°C Freezer
-
Labeling materials
Procedure:
-
Minimize Exposure: Conduct all handling and aliquoting in a timely manner to minimize exposure to air and light.[6][9]
-
Aliquot Samples: Upon receiving a bulk sample, immediately divide it into smaller, single-use aliquots. This avoids repeated freeze-thaw cycles and exposure of the bulk material to the environment.
-
Packaging:
-
Place each aliquot into an appropriately sized, opaque, oxygen-barrier container (e.g., foil Mylar bag).[7]
-
Critical Control Step: Purge the container with an inert gas like nitrogen for 30-60 seconds before sealing, or use a vacuum sealer to evacuate all air.[7][20] This step is crucial for removing oxygen, the primary driver of degradation.[6]
-
-
Sealing and Labeling: Securely seal the container. Label with the compound name, concentration, date, and aliquot number.
-
Storage: Immediately place the sealed aliquots in a freezer at -20°C or lower .[2][3][6] Avoid storing samples in the door of the freezer where temperatures fluctuate.
-
Data Validation: When an aliquot is used, its analytical result should be consistent with the T=0 analysis. A significant drop in concentration indicates a flaw in the storage or handling procedure.
| Storage Temperature | Expected Annual α-Acid Loss (Approx.) |
| Freezer (-20°C / 0°F) | 5-10%[5] |
| Refrigerator (4°C / 40°F) | 15-20%[3][5] |
| Cool Room (15°C / 60°F) | 30-40%[5] |
| Room Temp (20°C / 70°F) | >50%[3][5] |
Protocol 2: Quantification of α-Acids by HPLC-UV
This method is based on standard procedures for the analysis of hop acids.[2][17][18]
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
α-acid calibration standard (e.g., ASBC ICE-3/ICE-4)[18]
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example: 85% methanol / 15% ultrapure water, acidified with 0.025% formic acid.[2] Filter and degas the mobile phase.
-
Standard Preparation:
-
Accurately weigh and dissolve the calibration standard in the mobile phase to create a stock solution.
-
Perform a serial dilution to create a 5-point calibration curve covering the expected concentration range of your samples.[2]
-
-
Sample Preparation:
-
Accurately weigh the sample and extract it with the mobile phase (e.g., 1 hour of stirring).[2]
-
Bring to a known final volume in a volumetric flask.
-
Self-Validation Step: Filter the final solution through a 0.45 µm syringe filter before injection. An unfiltered sample can damage the column and produce erroneous results.
-
-
Chromatographic Conditions (Example):
-
Analysis & Quantification:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have an R² value > 0.999 for accurate quantification.
-
Inject the prepared samples.
-
Identify the this compound peak by its retention time relative to the standard.
-
Quantify the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Protocol 3: Forced Degradation Study to Validate Method Specificity
This protocol validates that your analytical method can distinguish this compound from its degradation products.
Procedure:
-
Prepare Four Sample Aliquots: Prepare four identical aliquots of your this compound sample at a known concentration.
-
Stress Conditions:
-
Control: Keep one aliquot under ideal storage conditions (-20°C, protected from light).
-
Heat: Store one aliquot in an oven at an elevated temperature (e.g., 60°C) for 24-48 hours.[15]
-
Oxidative: Add a small amount of 3% hydrogen peroxide to one aliquot and let it sit at room temperature for several hours.
-
Light (Photolytic): Place one aliquot in a clear container and expose it to direct UV light or intense sunlight for 24-48 hours.[10]
-
-
Analysis: Analyze all four samples using the HPLC method from Protocol 2.
-
Data Interpretation & Validation:
-
The chromatogram of the control sample should show a clean, sharp peak for this compound.
-
The chromatograms of the stressed samples should show a significant decrease in the peak area of this compound.
-
Crucial Validation Point: You should observe the appearance of new peaks, distinct from the parent this compound peak. These represent the degradation products (e.g., cohumulinone).
-
The method is considered "stability-indicating" if the this compound peak remains well-resolved from all degradation peaks, demonstrating that you can accurately measure the parent compound even in a partially degraded sample.
-
Sources
- 1. An improved NMR method for the quantification of alpha-acids in hops and hop products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. One-Column Template - Vaughan Memorial Library [scholar.acadiau.ca]
- 4. beersmith.com [beersmith.com]
- 5. docs.brewfather.app [docs.brewfather.app]
- 6. beerandbrewing.com [beerandbrewing.com]
- 7. homebrewersassociation.org [homebrewersassociation.org]
- 8. scielo.br [scielo.br]
- 9. yeastplatform.com.au [yeastplatform.com.au]
- 10. journals.flvc.org [journals.flvc.org]
- 11. CHEMISTRY OF HOP CONSTITUENTS: VIII.* OXIDATION OF HUMULONE AND this compound | Semantic Scholar [semanticscholar.org]
- 12. barthhaas.com [barthhaas.com]
- 13. scottjanish.com [scottjanish.com]
- 14. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 17. AAR - Hops Beer Blog - Hops, Wine, & Beer Testing Topics [aarlab.com]
- 18. mtc-usa.com [mtc-usa.com]
- 19. barthhaas.com [barthhaas.com]
- 20. hops.com.au [hops.com.au]
Technical Support Center: Troubleshooting Low Yield in Cohumulone Extraction
Welcome to the technical support center for cohumulone extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low extraction yields. By understanding the underlying chemical principles and critical process parameters, you can systematically diagnose and optimize your protocol for maximum efficiency and purity.
Section 1: Initial Diagnosis & Quick Checks
Before delving into complex protocol modifications, it's crucial to rule out common oversights related to your starting material and basic setup.
Q1: My this compound yield is unexpectedly low. Where should I start my investigation?
A1: Start with the raw material: the hops themselves. The quality, age, and storage conditions of your hop cones or pellets are the most significant factors influencing the initial concentration of alpha-acids, including this compound.
-
Hop Quality and Storage: Alpha-acids are highly susceptible to degradation through oxidation and isomerization when exposed to heat, light, and oxygen.[1] Improperly stored hops will have a significantly lower alpha-acid content than fresh material. Studies have shown that alpha-acid losses can range from 10-35% even under ideal anaerobic, cold storage (4°C) over two years, and can be as high as 63-99% under aerobic conditions at room temperature.[2][3]
-
Quick Check - Hop Storage Index (HSI): The HSI is a spectrophotometric measurement that indicates the degradation of alpha- and beta-acids.[4] A higher HSI value correlates with increased degradation and, consequently, a lower potential yield.[4] While not a perfect measure of total quality, a high HSI on your raw material is a strong indicator that the starting concentration of this compound is already compromised.[4]
Table 1: Impact of Storage Conditions on Alpha-Acid Loss
| Storage Condition | Temperature | Atmosphere | Typical Alpha-Acid Loss (2 years) | Reference |
| Ideal | 4°C (39°F) | Anaerobic (Nitrogen/CO2 flushed) | 10–35% | [2] |
| Sub-optimal | Room Temperature | Anaerobic | 30–36% (after 6 months) | [2] |
| Poor | Room Temperature | Aerobic (Air exposure) | 63–99% | [2][3] |
Recommendation: Always use fresh, properly stored hops. Store them in vacuum-sealed, light-proof packaging at low temperatures (1-5°C) to minimize degradation.[1] If you suspect raw material degradation, consider quantifying the alpha-acid content of a small sample via HPLC before committing to a large-scale extraction.
Section 2: Protocol-Specific Troubleshooting
Once you've confirmed the quality of your starting material, the next step is to scrutinize the extraction protocol itself. Solvent choice, temperature, pressure, and pH are all critical variables.
Q2: I'm using a common organic solvent like hexane, but my yield is poor. What could be the issue?
A2: While non-polar solvents like hexane are effective at dissolving the "soft resins" which contain alpha-acids, efficiency is highly dependent on other parameters.[2][5]
-
Solvent Polarity and Selectivity: this compound is a non-polar compound. Solvents like hexane, dichloromethane, and supercritical CO2 are excellent choices.[5][6] More polar solvents like methanol or ethanol can also be effective but may co-extract more polar impurities (like polyphenols), complicating downstream purification.[5][7]
-
Extraction Time & Temperature: Is your extraction time sufficient? Solid-liquid extraction is a diffusion-limited process. Ensure adequate time for the solvent to penetrate the hop material. However, prolonged exposure to high temperatures can promote degradation. For instance, while boiling is necessary for the isomerization of alpha-acids to iso-alpha-acids in brewing, excessive heat during a non-isomerizing extraction can be detrimental.[8][9]
-
Material Preparation: The particle size of your hop material is critical. Grinding hop pellets or cones increases the surface area available for solvent interaction, significantly improving extraction efficiency.[10] Ensure your material is finely and consistently milled.
Q3: My lab uses supercritical CO2 extraction. How do I optimize pressure and temperature for this compound?
A3: Supercritical fluid extraction (SFE) with CO2 is an industry standard, valued for its tunability and clean solvent profile.[10][11] However, yield is highly sensitive to pressure and temperature, which together dictate the solvent density and solvating power of the CO2.[12]
-
Pressure: Higher pressure generally increases the density of the supercritical CO2, enhancing its ability to dissolve alpha-acids. Many studies show that increasing pressure from 150 bar to 300 bar significantly improves extraction yield.[13][14][15]
-
Temperature: The effect of temperature is more complex. Increasing temperature can decrease solvent density (reducing solvating power) but increase the vapor pressure of the solutes (improving extractability). The optimal temperature is often a balance. Studies have found optimal yields for alpha-acids between 40°C and 50°C.[10][12][13][14] For example, one study achieved the best results for antifungal properties (linked to bitter acids) at 50°C and 300 bar.[13]
Table 2: Example Supercritical CO2 Extraction Parameters
| Pressure (bar) | Temperature (°C) | CO2 Consumption ( kg/kg hops) | Outcome | Reference |
| 150 | 40 | N/A (2.5h) | Step 1: Extracts aroma compounds | [15] |
| 300 | 40 | N/A (2.5h) | Step 2: High yield of α-acids | [15] |
| 200 - 300 | 40 - 50 | 25 - 75 | Optimized for yield and bioactivity | [13][14] |
| 100 | 40 | N/A | Optimal for α-acids with DME solvent | [12] |
Recommendation: For supercritical CO2, start with parameters around 40-50°C and 250-300 bar . If yields are low, focus on increasing pressure first. Consider a two-step extraction: a lower pressure run to remove volatile oils, followed by a high-pressure run to extract the alpha-acids.[15]
Q4: Could the pH of my extraction medium be causing low yield or degradation?
A4: Yes, pH plays a crucial role, particularly if you are using aqueous or polar solvent systems. Alpha-acids are weak acids and their solubility is pH-dependent.
-
Solubility: The solubility of alpha-acids in aqueous solutions is very low at the typical pH of brewing wort (~5.0-5.5).[16] While most organic solvent extractions are not buffered, any residual water or acidic/basic components in the hop matrix can influence the local chemical environment.
-
Degradation & Isomerization: The isomerization of alpha-acids (like this compound) to iso-alpha-acids (isothis compound) is accelerated by heat and alkaline conditions.[9][17] If your extraction conditions inadvertently become alkaline (e.g., through co-extraction of certain plant salts) and involve heat, you may be unintentionally converting your target molecule into its isomer, which would not be quantified as this compound. This conversion follows first-order kinetics and is highly temperature-dependent.[16][18]
Section 3: Post-Extraction & Analytical Issues
Sometimes the extraction itself is successful, but losses occur during workup, or the analytical method gives a misleadingly low result.
Q5: I have a dark, resinous extract, but my HPLC analysis shows very little this compound. What's happening?
A5: This common issue points to three possibilities: degradation, isomerization, or an analytical problem.
-
Oxidative Degradation: The crude extract, rich in unsaturated alpha-acids, is highly prone to oxidation if not handled properly. Exposure to air and light post-extraction can lead to the formation of various degradation products like humulinones.[19] Always handle the extract under an inert atmosphere (like nitrogen or argon) and protect it from light.
-
Unintended Isomerization: As mentioned in Q4, if your workup involves high heat (e.g., aggressive solvent evaporation) or exposure to basic conditions, you may have isomerized the this compound to isothis compound.[20][21] Standard reverse-phase HPLC methods can easily separate these two compounds, so check your chromatogram for a significant peak eluting near, but distinct from, your this compound standard.[22]
-
HPLC Method and Quantification:
-
Incorrect Wavelength: Are you monitoring at the correct wavelength? The standard wavelength for quantifying alpha-acids is around 325-326 nm.[23][24]
-
Standard Degradation: Is your analytical standard for this compound fresh and properly stored? A degraded standard will lead to an inaccurate calibration curve and artificially low quantification of your sample.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered before injection. This compound is poorly soluble in highly aqueous solutions; precipitation in the vial or on the column will lead to low readings.[23][25]
-
Visualizing the Problem: this compound Degradation Pathways
This diagram illustrates the primary transformations this compound can undergo, leading to a perceived loss of the target molecule.
Caption: A systematic workflow for diagnosing low this compound yield.
Protocol 2: Benchmark HPLC Analysis of Alpha-Acids
This protocol provides a starting point for the quantitative analysis of this compound in hop extracts.
-
Standard Preparation:
-
Accurately weigh ~150 mg of an international calibration standard (e.g., ICE-3 or similar) into a 50 mL volumetric flask. [24] * Dissolve and bring to volume with the mobile phase (e.g., 80:20 or 85:15 Methanol:Water with 0.1% Formic Acid). [23][24] * Create a serial dilution to generate a 5-point calibration curve covering the expected concentration range of your samples (e.g., 0.01 to 0.50 mg/mL). [25]
-
-
Sample Preparation:
-
Accurately weigh an amount of your crude extract expected to contain this compound within the calibration range.
-
Dissolve in a known volume of mobile phase. Gentle sonication may be required.
-
Filter the solution through a 0.45 µm syringe filter (Nylon or PTFE) into an HPLC vial. [23]
-
-
HPLC Conditions:
-
Analysis:
-
Run the calibration standards to generate a linear regression curve.
-
Inject the prepared samples.
-
Quantify the this compound peak based on its retention time relative to the standard and calculate the concentration using the calibration curve. The typical elution order is this compound, followed by humulone/adhumulone. [25]
-
References
-
Mozina, S. S., et al. (2023). The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage. PMC - NIH. Available at: [Link]
-
Tembo, K. (2017). Effects of Storage Conditions on α-Acid Degradation of Indiana Grown Hops (Humulus Lupulus). ProQuest. Available at: [Link]
-
Jaskula, B., et al. (2008). Kinetics Analysis of the Isomerization of Alpha Acids to Iso-Alpha Acids Found in Hopped Beer. Journal of Chemical Education. Available at: [Link]
-
Krofta, K., & Mikyška, A. (2024). Optimization of Antifungal Properties of Hop Cone Carbon Dioxide Extracts Based on Response Surface Methodology. MDPI. Available at: [Link]
-
Li, H., et al. (2007). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). PMC - NIH. Available at: [Link]
-
BarthHaas. (2024). Hop Storage Index: From Hop Harvest to the Brewery. BarthHaas. Available at: [Link]
-
HPA. (2020). Hop storage techniques that preserve impact in beer. HPA. Available at: [Link]
-
Mikyška, A., & Krofta, K. (2012). Impact of variety and storage conditions on changes in α-acid content... ResearchGate. Available at: [Link]
-
Zeković, Z., et al. (2021). Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents. NIH. Available at: [Link]
-
Zeković, Z., et al. (2005). Supercritical fluid extraction of hops. ResearchGate. Available at: [Link]
-
Pfaf-Šovljanski, I., et al. (2005). Supercritical carbon dioxide hop extraction. ResearchGate. Available at: [Link]
-
Tiantai Brewery Equipment. (2023). How to extract the hop aroma and flavor from beer to brew beer? Tiantai Brewery Equipment. Available at: [Link]
-
Urban, J., et al. (2019). Continuous-Flow Photochemical Isomerization of Humulones to Isohumulones. MDPI. Available at: [Link]
-
Danenhower, T., & Baker, G. (2008). HPLC Analysis of α- and β-Acids in Hops. Journal of Chemical Education. Available at: [Link]
- Grant, H. (1980). Method of purifying iso-alpha-acids derived from hops. Google Patents.
-
Jaskula, B., et al. (2008). A Kinetic Study on the Isomerization of Hop α-Acids. ResearchGate. Available at: [Link]
-
Kostrzewa, D., et al. (2016). Isomerization of hop extract α-acids. ResearchGate. Available at: [Link]
-
Fink, W. (2017). A preliminary investigation of the chemistry of hops: Methods for extraction and alpha-acid isomerization kinetics. DigitalCommons@EMU. Available at: [Link]
-
Pinto, D., et al. (2023). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. PubMed Central. Available at: [Link]
-
Shellhammer, T. (2005). Isomerization and Degradation Kinetics of Hop (Humulus lupulus) Acids in a Model Wort-Boiling System. Oregon State University. Available at: [Link]
-
Wang, G., et al. (2021). Chemical transformations of characteristic hop secondary metabolites in relation to beer properties and the brewing process: A review. ResearchGate. Available at: [Link]
-
Malowicki, M., & Shellhammer, T. (2005). Factors Affecting Hop Bitter Acid Isomerization Kinetics in a Model Wort Boiling System. ResearchGate. Available at: [Link]
-
John I. Haas. (2016). BEST PRACTICES GUIDE | PURE RESIN CO2 HOP EXTRACT. John I. Haas. Available at: [Link]
-
Alonso-Riaño, P., et al. (2023). Processing Strategies for Extraction and Concentration of Bitter Acids and Polyphenols from Brewing By-Products: A Comprehensive Review. MDPI. Available at: [Link]
-
Smith, B. (2024). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh? BeerSmith. Available at: [Link]
-
Popa, V. I., et al. (2021). Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects. PMC - NIH. Available at: [Link]
-
Veríssimo, L. S., et al. (2021). Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. SciELO. Available at: [Link]
-
Howard, G. A., & Slater, C. A. (1957). CHEMISTRY OF HOP CONSTITUENTS: VIII.* OXIDATION OF HUMULONE AND this compound. Semantic Scholar. Available at: [Link]
-
Taniguchi, Y., et al. (2013). Identification and quantification of the oxidation products derived from α-Acids and β-Acids during storage of hops (Humulus lupulus L.). SciELO. Available at: [Link]
-
Wietstock, P. C. (2016). The Stability of Bitter Substances in Beer During the Ageing Process. VLB Berlin. Available at: [Link]
-
Gross, R. W., & Schwiesow, M. H. (1982). High Performance Liquid Chromatographic Analysis of Hop Alpha- and Beta-Acids. American Society of Brewing Chemists. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Alpha and Beta-Acids in Hops Analysis by HPLC. MicroSolv. Available at: [Link]
-
Lafontaine, S. R., & Shellhammer, T. H. (2019). Investigating the Factors Impacting Aroma, Flavor, and Stability in Dry-Hopped Beers. Master Brewers Association of the Americas. Available at: [Link]
-
Janish, S. (2020). A Look at pH in Hoppy Beers. Scott Janish. Available at: [Link]
-
Reddit. (2016). Bittering Hops: High vs. Low this compound | exBEERiment Results! r/Homebrewing. Available at: [Link]
-
AAR Lab. (2022). Hops Beer Blog - Hops, Wine, & Beer Testing Topics. AAR Lab. Available at: [Link]
-
Schott, M. (2016). exBEERiment | Bittering Hops: High vs. Low this compound In A British Golden Ale. Brülosophy. Available at: [Link]
Sources
- 1. hops.com.au [hops.com.au]
- 2. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. barthhaas.com [barthhaas.com]
- 5. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.emich.edu [commons.emich.edu]
- 7. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. craftbreweryequipment.com [craftbreweryequipment.com]
- 12. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EP0020087A1 - Method of purifying iso-alpha-acids derived from hops - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Continuous-Flow Photochemical Isomerization of Humulones to Isohumulones [mdpi.com]
- 21. cdn.imagearchive.com [cdn.imagearchive.com]
- 22. pepolska.pl [pepolska.pl]
- 23. scielo.br [scielo.br]
- 24. mtc-usa.com [mtc-usa.com]
- 25. chemistry.wilkes.edu [chemistry.wilkes.edu]
Technical Support Center: Optimizing Cohumulone Peak Resolution in Chromatography
Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of how to overcome common challenges in the lab. This guide is dedicated to a frequent and critical issue in the analysis of hop extracts and beer: achieving baseline resolution for the cohumulone peak, particularly from its close structural analogs, humulone and adhumulone.
The structural similarity between these alpha-acids, differing only by a single methyl group in their acyl side-chain, makes their separation a classic chromatographic challenge.[1][2] Inadequate resolution compromises accurate quantification, which is essential for predicting the final bitterness and flavor profile of beer.[3] This guide provides a structured approach to troubleshooting and method development, grounded in the fundamental principles of chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when tackling this compound separation.
Q1: Why is my this compound peak not well-resolved from the humulone/adhumulone peak?
This is typically a problem of insufficient selectivity (α) or efficiency (N) in your chromatographic system. This compound, humulone, and adhumulone are structurally similar isomers, meaning they interact with the stationary and mobile phases in a very similar manner.[1][2] Resolution is achieved by exploiting the subtle differences in their physicochemical properties. If your method parameters (mobile phase, stationary phase, temperature) are not finely tuned, these small differences won't be sufficient to pull the peaks apart, leading to co-elution.[4]
Q2: What is the quickest parameter to adjust to try and improve resolution?
Adjusting the mobile phase strength is often the simplest and fastest initial step. For reversed-phase HPLC, this means changing the ratio of the organic modifier (like methanol or acetonitrile) to the aqueous phase.[5] Decreasing the percentage of the organic solvent will increase the retention factor (k) of your analytes, giving the column more "time" to perform the separation, which can often improve the resolution between closely eluting peaks.[5][6]
Q3: How does mobile phase pH critically affect my separation of hop acids?
Mobile phase pH is arguably the most critical parameter for separating ionizable compounds like alpha-acids.[7][8] this compound is a weak acid with a pKa value around 5.5.[9][10]
-
Above the pKa (e.g., pH 7): The molecule will be deprotonated (ionized) and highly water-soluble, leading to very poor retention on a C18 column.
-
Near the pKa: The molecule will exist in both ionized and non-ionized forms, resulting in broad, tailing, or split peaks, which destroys resolution.[7]
-
Well Below the pKa (e.g., pH < 4): The molecule will be fully protonated (non-ionized), making it more hydrophobic. This non-ionized form interacts consistently and strongly with the reversed-phase stationary phase, leading to sharp, well-retained peaks.[11]
Therefore, maintaining a stable mobile phase pH, typically between 2.5 and 3.5 using an acidifier like formic or phosphoric acid, is essential for achieving reproducible retention and good peak shape.[1][9][12]
Q4: Should I use a gradient or isocratic method for analyzing this compound?
Both methods can be effective.
-
Isocratic elution (constant mobile phase composition) is simpler, more robust, and often sufficient if you are only interested in the alpha- and beta-acids, which elute relatively close together.[1] Many validated methods for hop acids are isocratic and can achieve good resolution in under 10 minutes.[1]
-
Gradient elution (changing mobile phase composition over time) is more powerful for complex samples containing compounds with a wide range of polarities. For instance, if you need to analyze polar compounds, alpha-acids, and very non-polar beta-acids in a single run, a gradient may be necessary to elute the strongly retained beta-acids in a reasonable time without compromising the resolution of the early-eluting alpha-acids.[9]
Q5: What type of HPLC column is best for hop acid analysis?
The vast majority of hop acid analyses are performed on C18 (octadecylsilane) reversed-phase columns .[13] However, not all C18 columns are the same. For problematic separations, consider these factors:
-
Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency (N), resulting in sharper peaks and better resolution.[14][15]
-
Endcapping: To minimize peak tailing caused by interactions with acidic silanol groups on the silica surface, use a column with modern, high-density endcapping.[16]
-
Alternative Selectivity: If a C18 column does not provide adequate separation, changing the stationary phase chemistry is a powerful option.[14] A Phenyl-Hexyl or Biphenyl phase can offer alternative selectivity through π-π interactions, which may resolve this compound from humulone more effectively.[6]
Part 2: In-Depth Troubleshooting Guide
When simple adjustments are not enough, a systematic approach is required. This guide breaks down common problems, explains their chemical and physical origins, and provides detailed protocols for their resolution.
Issue 1: Poor Resolution / Co-elution of this compound
This is the most common failure mode. The resolution (Rs) between two peaks is governed by the interplay of column efficiency (N), selectivity (α), and retention factor (k). Selectivity (α) is the most powerful tool for separating closely related structures.[5][17]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 11. agilent.com [agilent.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. veeprho.com [veeprho.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
challenges in the quantification of cohumulone in complex matrices
Welcome to the Technical Support Center for Advanced Analytical Applications. As Senior Application Scientists, we understand that quantifying specific analytes in complex biological or chemical matrices presents unique hurdles. This guide is dedicated to one such challenge: the robust quantification of cohumulone.
This compound, a key alpha-acid analog in hops (Humulus lupulus), is a critical determinant of the final bitter taste profile in beer and a subject of interest in phytochemical and pharmaceutical research.[1][2] Its accurate measurement is often complicated by the presence of structurally similar homologs, a complex sample matrix, and the analyte's own chemical instability.
This resource is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate your own findings effectively. We will explore the common pitfalls—from sample preparation to data analysis—and offer expert-driven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the planning and execution of this compound analysis.
Q1: What are the primary challenges when quantifying this compound in matrices like hops or beer?
A: The quantification of this compound is primarily complicated by three factors:
-
Matrix Complexity: Beer, wort, and hop extracts are dense with compounds (proteins, sugars, polyphenols, other bitter acids) that can interfere with analysis. This leads to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in techniques like mass spectrometry (MS), leading to inaccurate results.[3][4][5]
-
Structural Similarity of Analogs: this compound is part of the α-acids group, which includes two other major analogs: humulone and adhumulone.[2][6] These compounds have very similar chemical structures and chromatographic behavior, often leading to co-elution, which makes distinct quantification difficult without a highly optimized separation method.[7][8]
-
Chemical Instability: Alpha-acids, including this compound, are susceptible to isomerization and degradation, especially when exposed to heat, light, or changes in pH.[9][10][11] This necessitates careful handling and storage throughout the analytical workflow to prevent analyte loss.
Q2: Which is the better analytical technique: HPLC-UV or LC-MS/MS?
A: The choice depends on your specific experimental needs and the complexity of your matrix.
-
HPLC with UV Detection is the workhorse method for routine quality control in the brewing industry.[12] It is robust, cost-effective, and sufficient for quantifying the relatively high concentrations of this compound found in hops and some beers. Its primary limitation is the potential for co-eluting matrix components to interfere with the UV absorbance signal, which can compromise accuracy if the separation is not perfect.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[10][13] It is the preferred method for matrices with very low this compound concentrations or for research applications requiring unambiguous identification. By using Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect this compound even if it co-elutes with other compounds. However, it is highly susceptible to matrix effects, where co-eluting compounds interfere with the ionization process, not the detection itself.[3][14]
Q3: How can I resolve the co-elution of this compound with humulone and adhumulone?
A: While many standard methods quantify humulone and adhumulone as a single peak, separating this compound is generally achievable and crucial for accurate profiling.[7][8] Achieving baseline separation requires careful method development. Key parameters to optimize include:
-
Column Chemistry: A high-resolution C18 column is standard.[15][16]
-
Mobile Phase Composition: The ratio of organic solvent (typically methanol or acetonitrile) to acidified water is critical. Adding an acid like formic or phosphoric acid is necessary to suppress the ionization of the acidic analytes, which results in sharper peaks and better separation.[7][17]
-
Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can significantly impact resolution. For applications where total α-acid content is the goal, co-elution of humulone and adhumulone is often accepted, as certified reference materials provide combined concentrations for these two analogs.[7][18]
Q4: My calibration curve for this compound is not linear. What are the likely causes?
A: Non-linearity in your calibration curve (typically with an R² value below 0.99) points to systematic errors.[8][18] Common causes include:
-
Detector Saturation: At high concentrations, the UV or MS detector response may no longer be proportional to the analyte amount. Dilute your more concentrated standards and re-run.
-
Improper Standard Preparation: Serial dilution errors, solvent evaporation, or degradation of the stock standard can lead to inaccurate standard concentrations. Always use certified reference materials like the International Calibration Extract (ICE) standards when possible and prepare fresh working standards regularly.[16][18]
-
Uncompensated Matrix Effects (LC-MS/MS): If you are preparing your standards in a clean solvent but analyzing samples in a complex matrix, the matrix effect can vary with concentration, leading to a non-linear response. Consider preparing standards in a blank matrix extract or using the standard addition method.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound analysis.
Section A: Sample Preparation & Extraction
| Problem | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Low or Inconsistent Analyte Recovery | Incomplete Extraction: The solvent may not be efficiently extracting this compound from the sample matrix (e.g., hop pellets). | Increase extraction time or energy. Ensure hop pellets are finely ground to maximize surface area. Use a mechanical shaker or sonicator to improve solvent penetration. Rationale: Extraction is a diffusion-limited process; increasing time, temperature (with caution), and physical agitation enhances the mass transfer of the analyte into the solvent. |
| Poor Analyte Solubility: this compound may not be fully soluble in the chosen extraction solvent. | Modify the extraction solvent. A common and effective solvent is a mixture of methanol and water, acidified with formic acid (e.g., 85:15 v/v methanol:water with 0.025% formic acid).[7][16] Rationale: The organic component (methanol) solubilizes the relatively nonpolar α-acids, while the acid ensures they remain in their protonated, less polar form, improving solubility in the organic phase. | |
| Analyte Degradation During Sample Prep | Thermal Degradation/Isomerization: Exposure to high temperatures during extraction or solvent evaporation can convert α-acids to iso-α-acids.[11] | Avoid heat. Perform extractions at room temperature or below. If solvent must be evaporated, use a nitrogen stream in a cool water bath rather than a heated block. Rationale: The isomerization of humulones is an irreversible chemical reaction accelerated by heat. Preserving the native analyte requires minimizing thermal energy input. |
| Oxidation: Alpha-acids can degrade via oxidation when exposed to air over long periods. | Minimize exposure to air and work quickly. Store extracts in amber vials at low temperatures (e.g., -20°C) and analyze them as soon as possible.[7] Consider sparging solvents with nitrogen to remove dissolved oxygen. Rationale: Oxidation is a common degradation pathway for many organic molecules. Limiting exposure to oxygen and light, and using cold storage, slows these degradation kinetics. |
Section B: Chromatography & Separation
| Problem | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The acidic nature of this compound can cause it to interact with active sites (e.g., free silanols) on the silica support of the column, leading to peak tailing. | Acidify the mobile phase. Add 0.025% to 0.1% formic or phosphoric acid to both mobile phase components.[15][17] Rationale: The acid acts as a "silanol suppressor." By protonating the free silanol groups on the stationary phase, it minimizes the undesirable ionic interactions with the analyte, resulting in a more symmetric Gaussian peak shape. |
| Column Overload: Injecting too much analyte mass can saturate the stationary phase, causing fronting or broadened peaks. | Dilute the sample. Reduce the sample concentration and re-inject. If you need high sensitivity, consider using a column with a higher loading capacity (wider diameter or different packing material). Rationale: Chromatographic separation relies on a linear relationship between the concentration of the analyte in the mobile and stationary phases. Overloading pushes the system into a non-linear region, degrading peak shape and resolution. | |
| Shifting Retention Times | Inconsistent Mobile Phase Composition: If using a gradient, the pump may not be mixing the solvents accurately, especially at the extremes of the gradient. For isocratic methods, solvent composition can change due to evaporation of the more volatile component. | Prepare fresh mobile phase daily. Premix solvents for isocratic methods if possible. Ensure the pump is properly primed and degassed. Use a column thermostat to maintain a constant temperature. Rationale: Retention time in reversed-phase HPLC is highly sensitive to the mobile phase's polarity and the column's temperature. Maintaining these parameters constant is essential for reproducible chromatography. |
| Column Degradation: The stationary phase can degrade over time, especially under harsh pH conditions, leading to changes in retention. | Use a guard column. This protects the analytical column from strongly retained matrix components. Monitor column backpressure; a sudden increase may indicate a blockage. Follow the manufacturer's guidelines for column washing and storage. Rationale: The guard column acts as a disposable, inexpensive filter that extends the life of the more expensive analytical column by trapping particulate matter and irreversibly bound compounds. |
Section C: Detection & Quantification
| Problem | Potential Root Cause | Recommended Solution & Scientific Rationale |
| (LC-MS) Significant Signal Suppression or Enhancement | Matrix Effects: Co-eluting compounds from the matrix are altering the ionization efficiency of this compound in the MS source.[3][4] | Improve sample cleanup. Use Solid-Phase Extraction (SPE) to remove interfering components. Alternatively, mitigate the effect without extensive cleanup. A simple dilution of the sample can often reduce matrix effects to an acceptable level.[4] The standard addition method or the use of a stable isotope-labeled internal standard are the most robust solutions for accurate quantification in the presence of strong matrix effects. An ECHO (Elimination of Carry-Over) technique, where a non-labeled standard is injected shortly after the sample, can also be used to compensate for matrix effects.[9][10] Rationale: Matrix effects are a result of competition for ionization. By either removing the competing molecules (cleanup), reducing their concentration (dilution), or using a standard that is affected in the same way as the analyte (internal standard), you can restore quantitative accuracy. |
| (HPLC-UV) Noisy or Drifting Baseline | Contaminated Mobile Phase or System: The mobile phase may be contaminated, growing bacteria, or not properly degassed. | Prepare fresh, filtered mobile phase and degas thoroughly. [17] Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. Rationale: Bubbles, particulate matter, or UV-active contaminants in the flow path will cause fluctuations in the detector signal, manifesting as baseline noise or drift. |
| Detector Lamp Failure: The UV detector lamp may be nearing the end of its life. | Check the lamp's energy output and operating hours. Replace if it is below the manufacturer's recommended level. Rationale: An aging lamp produces an unstable light output, which directly translates to an unstable analytical signal and a noisy baseline. |
Part 3: Protocols & Workflows
Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the analysis of this compound from sample acquisition to final data reporting.
Caption: General analytical workflow for this compound quantification.
Protocol 1: Extraction of α-Acids from Hop Pellets for HPLC-UV Analysis
This protocol is adapted from standard methods used in brewing science.[7][16]
Objective: To efficiently extract this compound and other α-acids from hop pellets for quantitative analysis.
Materials:
-
Hop pellets
-
Extraction Solvent: 85% HPLC-grade methanol, 15% deionized water, 0.025% formic acid (v/v/v).
-
Certified Reference Material (e.g., ASBC ICE-3 or ICE-4).[18]
-
Analytical balance, volumetric flasks, mechanical shaker, vortex mixer.
-
Syringe filters (0.45 µm, nylon or PTFE).
Procedure:
-
Standard Preparation:
-
Accurately weigh ~150 mg of the ICE-3 standard into a 25 mL volumetric flask.[16]
-
Dissolve and bring to volume with the extraction solvent. This is your stock standard.
-
Calculate the exact concentration of this compound in the stock solution using the percentages provided on the certificate of analysis.
-
Perform serial dilutions of the stock standard with the extraction solvent to create a set of at least 5 calibration standards covering the expected concentration range of your samples.
-
-
Sample Preparation:
-
Grind hop pellets to a fine, homogenous powder using a coffee grinder or mortar and pestle.
-
Accurately weigh ~2.5 g of hop powder into a 50 mL centrifuge tube.
-
Add 25 mL of extraction solvent.
-
Cap tightly and shake vigorously on a mechanical shaker for 60 minutes at room temperature.[7]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
-
Final Dilution and Filtration:
-
Carefully pipette an aliquot of the supernatant and dilute it with the extraction solvent as needed to bring the analyte concentration within the calibration range. A 1:10 dilution is a common starting point.
-
Vortex the diluted sample.
-
Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.[18]
-
The sample is now ready for injection.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing poor quantitative results.
Caption: A decision tree for troubleshooting quantification issues.
Data Summary Table
The following table summarizes typical starting conditions for the chromatographic separation of hop α-acids. These should be considered starting points for method development.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 250 x 4.6 mm, 5 µm | BEH C18, 50 x 2.1 mm, 1.7 µm[15][16] |
| Mobile Phase | 85:15 (v/v) Methanol:Water + 0.025% Formic Acid[7] | 85:15 (v/v) Methanol:Water + 0.025% Formic Acid[16] |
| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.8 mL/min[15][16] |
| Detection | UV at 326 nm[16] or 254 nm[7] | UV at 326 nm[16] |
| Column Temp. | Ambient or 30 °C | Ambient or 27-30 °C |
| Injection Vol. | 10 - 20 µL | 1 - 5 µL |
| Run Time | ~10-15 minutes | ~4-5 minutes[15] |
References
-
Intelmann, D., et al. (2009). LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique. Journal of Agricultural and Food Chemistry, 57(4), 1172-1182). Available at: [Link]
-
Hampton, M. T., et al. (2021). Rapid Determination of Humulones and Isohumulones in Beers Using MISER LC-MS Analysis. Journal of Chemical Education, 98(7), 2415-2421. Available at: [Link]
-
Crescent City Brew Talk. (n.d.). Deciphering Hop Analyses. Available at: [Link]
-
Zhang, J., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(16), 1235-1238. Available at: [Link]
-
Jin, Y., et al. (2024). Quantification of Hop-Derived Bitter Compounds in Beer Using Liquid Chromatography Mass Spectrometry. Molecules, 29(7), 1599. Available at: [Link]
-
Smith, B. (2022). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. BeerSmith Home Brewing Blog. Available at: [Link]
-
CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices. Available at: [Link]
-
Hampton, M. T., et al. (2021). Liquid Chromatography–Mass Spectrometry (LC–MS) Analysis of Hop-Derived Humulone and Isohumulone Constituents in Beer: The Bitter Truth of Hops Utilization During Brewing. LCGC International, 34(s7), 18-25. Available at: [Link]
-
Danenhower, T. M., et al. (2008). HPLC Analysis of α- and β-Acids in Hops. Journal of Chemical Education, 85(7), 954. Available at: [Link]
-
Tofană, M., et al. (2009). The validation of the HPLC Hop Bitter acids method. Journal of Agroalimentary Processes and Technologies, 15(1), 49-56. Available at: [Link]
-
Khatib, A. (2006). Studies of iso-alpha-acids: analysis, purification, and stability. Scholarly Publications Leiden University. Available at: [Link]
-
Wang, G. (2019). Determination of bitter acids in South Island grown hops by UPLC. Research@Lincoln. Available at: [Link]
-
SCIEX. (n.d.). Profiling of Hop-Derived Bitter Compounds in Beer Using LC-MS/MS. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Analysis of Alpha and Beta-Acids in Hops. Available at: [Link]
-
Intelmann, D., et al. (2009). LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique. PubMed. Available at: [Link]
-
G. Oelgemöller, M., et al. (2017). Continuous-Flow Photochemical Isomerization of Humulones to Isohumulones. MDPI. Available at: [Link]
-
Stoll, D. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]
-
AAR Lab. (2018). Hop Testing Guide 2018. Available at: [Link]
-
Lim, H., et al. (2021). Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography. ACS Omega, 6(39), 25333-25340. Available at: [Link]
-
Jaskula, B., et al. (2008). Isomerization of humulones to isohumulones. ResearchGate. Available at: [Link]
-
Bio-Rad. (n.d.). How Important Is the Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]
-
Nickerson, G. B., & Williams, P. A. (1984). Varietal Differences in the Proportions of this compound, Adhumulone, and Humulone in Hops. Journal of the American Society of Brewing Chemists, 42(4), 154-157. Available at: [Link]
-
da Silveira, T. F., et al. (2021). Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. Food Science and Technology, 41. Available at: [Link]
Sources
- 1. beersmith.com [beersmith.com]
- 2. agraria.com.br [agraria.com.br]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 8. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. AAR - Hops Beer Blog - Hops, Wine, & Beer Testing Topics [aarlab.com]
- 13. sciex.com [sciex.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. DSpace [researcharchive.lincoln.ac.nz]
- 16. scielo.br [scielo.br]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. mtc-usa.com [mtc-usa.com]
Technical Support Center: Method Refinement for Accurate Cohumulone Analysis in Beer
Welcome to the technical support center dedicated to the accurate analysis of cohumulone in beer. This guide is designed for researchers, analytical chemists, and quality control professionals in the brewing and related industries. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your methods for robust and reliable results.
Introduction: The Significance of Accurate this compound Measurement
This compound, along with humulone and adhumulone, is one of the three major alpha-acids found in hops.[1][2] During the brewing process, these alpha-acids are isomerized by heat into iso-alpha-acids, which are the primary contributors to the bitterness of beer.[1][3] The specific concentration and relative proportion of iso-cohumulone can significantly influence the final product's sensory profile and physical properties.
Historically, high this compound levels were associated with a harsher, more unpleasant bitterness.[4][5] While some recent studies suggest this impact on bitterness quality may be minimal, the this compound ratio remains a key metric for brewers in selecting hop varieties.[4][5] Furthermore, the composition of iso-alpha-acids, including iso-cohumulone, has been linked to beer foam stability.[5][6] Therefore, the ability to accurately quantify this compound and its isomerized form is critical for ensuring product consistency, developing new beer styles, and controlling quality from raw hops to the final beverage.
Frequently Asked Questions (FAQs)
Q1: What is the industry-standard method for analyzing this compound and other hop acids in beer?
The most widely accepted and robust method is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] HPLC offers the necessary selectivity to separate this compound from its analogues (humulone and adhumulone) as well as their isomerized forms (iso-cohumulone, isohumulone, etc.), which is not possible with simpler spectrophotometric methods that measure total bitterness units (IBUs).[9][10] Regulatory and quality control bodies like the American Society of Brewing Chemists (ASBC) provide standardized HPLC methods for hop acid analysis.[7]
Q2: Why is sample preparation critical before injecting a beer sample into an HPLC system?
Direct injection of a beer sample is not recommended due to the complexity of the beer matrix.[11][12] Beer contains numerous compounds, including proteins, polyphenols, carbohydrates, and pigments, that can interfere with the analysis.[12][13] These matrix components can:
-
Contaminate the HPLC Column: Irreversibly bind to the stationary phase, leading to poor peak shape, loss of resolution, and shortened column lifetime.[14]
-
Cause High Backpressure: Particulates and precipitated proteins can clog the column frit or injector.[15]
-
Interfere with Detection: Co-eluting compounds can absorb UV light at the same wavelength as the analytes, leading to inaccurate quantification.[9]
Solid-Phase Extraction (SPE) is the most common and effective technique used to clean up the sample and concentrate the hop acids, thereby mitigating these matrix effects.[13][16]
Q3: How does Solid-Phase Extraction (SPE) work for hop acid analysis?
SPE is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. For hop acid analysis, a reversed-phase SPE cartridge (typically C8 or C18) is used. The process involves four key steps:
-
Conditioning: The cartridge is flushed with methanol to wet the stationary phase, followed by water or an acidic buffer to prepare it for the aqueous sample.[17]
-
Loading: The acidified beer sample is passed through the cartridge. The relatively nonpolar hop acids adsorb to the nonpolar stationary phase, while more polar matrix components like sugars and salts pass through to waste.[16]
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage methanol/water mix) to remove any remaining polar interferences.[16]
-
Elution: A strong, nonpolar solvent like methanol is used to desorb the hop acids from the cartridge, collecting them in a clean vial for HPLC analysis.[17]
This process effectively isolates and concentrates the analytes of interest, leading to a cleaner chromatogram and more accurate results.[3]
Troubleshooting Guide: HPLC Analysis
This section addresses common problems encountered during the HPLC analysis of hop acids.
Q4: My chromatogram shows poor resolution between the this compound and humulone peaks. What should I do?
Poor resolution is a common issue where two adjacent peaks are not sufficiently separated.
-
Underlying Cause: The mobile phase may not have the optimal solvent strength or composition to effectively differentiate between the structurally similar hop acids. Column degradation or an inappropriate column choice can also be culprits.
-
Immediate Solutions:
-
Check Mobile Phase Composition: Ensure the mobile phase was prepared correctly. An incorrect ratio of organic solvent to aqueous buffer is a frequent cause of resolution problems.[15] Prepare a fresh batch using high-purity solvents.
-
Decrease Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and often improve the separation between closely eluting peaks. Make small, incremental changes (e.g., 1-2%).
-
Optimize Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, though it will also increase the analysis time.[18]
-
-
Long-Term Solutions:
-
Column Health: If the column is old or has been subjected to harsh conditions, its performance may be degraded. Try flushing the column according to the manufacturer's instructions or replace it if necessary.[19]
-
Column Chemistry: While C18 columns are standard, not all C18 columns are the same. A different brand or a column with a different particle size (e.g., moving from 5 µm to 3 µm) might provide the necessary selectivity.
-
Q5: I'm observing significant peak tailing for all my hop acid peaks. What's wrong?
Peak tailing, where the back half of the peak is drawn out, can compromise integration and reduce accuracy.
-
Underlying Cause: Tailing is often caused by secondary interactions between the acidic analytes and the silica backbone of the HPLC column, or by issues within the fluidic path.[15]
-
Troubleshooting Steps:
-
Mobile Phase pH: The alpha-acids are acidic. If the mobile phase pH is not low enough, the silanol groups on the silica packing can become deprotonated and interact with the analytes. Ensure your mobile phase is sufficiently acidified (e.g., with phosphoric or formic acid) to a pH well below the pKa of the analytes (typically pH < 3.0).[14]
-
Column Contamination: The column inlet frit can become blocked with particulates from the sample. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.[15]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with narrow-bore tubing and are as short as possible.[18]
-
Q6: My retention times are drifting from one injection to the next. How can I stabilize my method?
Consistent retention times are fundamental for reliable peak identification and quantification.
-
Underlying Cause: Drifting retention times usually point to an unstable system, most commonly related to the mobile phase composition or temperature.[19]
-
Diagnostic Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 20-30 column volumes, especially when changing solvents.[19]
-
Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing flow rate fluctuations. Use an online degasser or degas your solvents by sparging with helium or sonicating under vacuum.[15]
-
Temperature Control: HPLC separations are sensitive to temperature changes. A column oven is essential for maintaining a stable column temperature and achieving reproducible retention times.[15]
-
Pumping and Solvent Mixing: If you are using a gradient or mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Inconsistent mixing will lead directly to retention time shifts.[14]
-
Data & Protocols
Overall Analytical Workflow
The entire process from sample collection to data analysis can be visualized as a sequential workflow.
Caption: Workflow for this compound Analysis in Beer.
Protocol 1: Solid-Phase Extraction (SPE) of Hop Acids
This protocol is a generalized procedure based on common practices.[16][17] It may need optimization depending on the specific SPE cartridge and beer matrix.
Materials:
-
C8 or C18 SPE Cartridges (e.g., 500 mg / 3 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC Grade)
-
Deionized Water
-
85% Phosphoric Acid
-
Beer sample, degassed
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[17]
-
-
Sample Preparation:
-
Place 20-40 mL of degassed beer into a beaker.
-
Acidify the beer to pH 2.5 by adding ~200 µL of 85% phosphoric acid per 100 mL of beer.[16]
-
-
Sample Loading:
-
Pass the entire volume of acidified beer through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 6 mL of acidified water (0.2 mL H3PO4 per 100 mL).[16] This removes residual polar interferences.
-
-
Analyte Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained hop acids with 2-3 mL of methanol. Collect the eluate.
-
-
Final Preparation:
-
The eluate can be brought to a final volume (e.g., 2 or 5 mL) with methanol and filtered through a 0.45 µm syringe filter before injection into the HPLC.[20]
-
Table 1: Typical HPLC Method Parameters for Hop Acid Analysis
| Parameter | Typical Value / Condition | Rationale & Notes |
| Column | Cogent Bidentate C18™, 4µm, 4.6 x 75mm[20] | Reversed-phase C18 is the standard for separating hop acids based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[20][21] | Acidification is crucial to suppress ionization of the analytes, preventing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol[20][21] | The organic solvent used to elute the compounds. Acetonitrile often provides sharper peaks. |
| Gradient/Isocratic | Gradient or Isocratic | A gradient elution (increasing %B over time) is often used to separate a wider range of hop acids. An isocratic method (constant %A/%B) can be simpler and faster if only a few key compounds are targeted.[3][21] |
| Flow Rate | 0.5 - 1.0 mL/min[20][21] | A standard flow rate for analytical scale columns. |
| Column Temp. | 40 °C[21] | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and separation efficiency. |
| Detection | UV at 270 nm or 326 nm[3][20][21] | Hop acids have strong UV absorbance in this range. A Diode Array Detector (DAD) can be used to monitor multiple wavelengths. |
| Injection Vol. | 5 - 20 µL | The volume should be optimized to avoid overloading the column while ensuring sufficient sensitivity. |
Troubleshooting Decision Tree: High System Backpressure
High backpressure is a critical issue that can damage the pump and column. This diagram provides a logical path to diagnose the cause.
Sources
- 1. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. Influences of Hop Components on Beer Quality [hopresearchcouncil.org]
- 5. agraria.com.br [agraria.com.br]
- 6. researchgate.net [researchgate.net]
- 7. AAR - Hops Beer Blog - Hops, Wine, & Beer Testing Topics [aarlab.com]
- 8. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 9. agraria.com.br [agraria.com.br]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jfda-online.com [jfda-online.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. agraria.com.br [agraria.com.br]
- 17. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 18. researchgate.net [researchgate.net]
- 19. realab.ua [realab.ua]
- 20. This compound, Humulone Adhumulone, Colupulone and Lupulone Adlupulone in Beer Hops by HPLC - AppNote [mtc-usa.com]
- 21. pepolska.pl [pepolska.pl]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Cohumulone
Welcome to the technical support guide for the LC-MS analysis of cohumulone. This resource is designed for researchers, analytical scientists, and professionals in the brewing and pharmaceutical industries who are encountering challenges with quantitative accuracy and reproducibility. Matrix effects are a predominant and often frustrating issue in LC-MS, especially when analyzing complex samples. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you diagnose, mitigate, and control these effects in your this compound assays.
Understanding the Challenge: this compound and Matrix Effects
This compound is one of the three major alpha-acids found in hops (Humulus lupulus), alongside humulone and adhumulone.[1][2][3] During the brewing process, these alpha-acids are isomerized into iso-alpha-acids, which are the primary contributors to the characteristic bitterness of beer.[2][3][4] The relative concentration of this compound can influence the quality of bitterness, making its accurate quantification crucial for product consistency.[2][5]
Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique for this analysis due to its high sensitivity and selectivity.[6][7] However, the very process that makes MS so powerful, electrospray ionization (ESI), is also highly susceptible to matrix effects .
Matrix effects occur when molecules co-eluting with the analyte of interest (in this case, this compound) interfere with its ionization efficiency in the MS source.[8] This interference can lead to:
-
Ion Suppression: The most common effect, where co-eluting matrix components compete with the analyte for charge or surface area on the ESI droplet, reducing the number of analyte ions that reach the detector. This results in an underestimation of the analyte's true concentration.[8][9][10]
-
Ion Enhancement: A less common effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an overestimation of its concentration.[9][11]
Samples like beer, wort, hop extracts, and biological fluids are incredibly complex, containing a high load of potential interferences such as sugars, proteins, polyphenols, and phospholipids that can cause significant matrix effects.[12]
Troubleshooting Guide & FAQs
Q1: My this compound peak area is highly variable between injections, and my assay reproducibility is poor. What's going on?
This is a classic symptom of uncompensated matrix effects. While other issues like injector malfunction or instrument instability can cause variability, matrix effects are a primary suspect when dealing with complex samples.[13][14][15] The concentration and composition of interfering compounds can vary significantly from one sample to the next, causing the degree of ion suppression or enhancement to change, which directly impacts the analyte peak area.
Below is a logical workflow to diagnose the issue.
Caption: A decision tree for troubleshooting inconsistent LC-MS results.
Q2: How can I definitively prove that matrix effects are impacting my this compound analysis?
The most direct way is to perform a post-extraction spike experiment . This quantitative test compares the response of an analyte in a clean solvent to its response when spiked into an extracted sample matrix that is presumed to be free of the analyte.
Experimental Protocol: Post-Extraction Spike
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike a known concentration of this compound standard into your initial mobile phase or reconstitution solvent. This is your baseline response.
-
Set B (Blank Matrix Spike): Select a representative "blank" matrix (e.g., a beer known to be free of hops, or a plasma sample from an untreated subject). Process this blank matrix through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with the same final concentration of this compound as in Set A.
-
Set C (Blank Matrix): Process the blank matrix through your sample preparation procedure without adding any this compound standard. This is to ensure the blank is truly free of this compound.
-
-
Analyze and Calculate:
-
Inject all three sets into the LC-MS system and record the peak area for this compound.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Data Interpretation
| Calculated Matrix Effect (%) | Interpretation | Implication for Quantification |
| 85% - 115% | Negligible matrix effect | External calibration with solvent-based standards may be acceptable. |
| < 85% | Ion Suppression | Analyte concentration will be underestimated. |
| > 115% | Ion Enhancement | Analyte concentration will be overestimated. |
Note: Acceptance criteria can vary. Regulatory guidelines for bioanalysis often require this range to be within ±15%.[16][17]
Q3: What are the best strategies to reduce or eliminate matrix effects for this compound?
The most robust approach is to remove the interfering components before they enter the mass spectrometer. The choice of technique depends on your sample type, throughput needs, and the severity of the matrix effect.
Comparison of Sample Preparation Techniques
| Technique | Principle | Best For... | Pros | Cons |
| Dilute-and-Shoot | Simple dilution of the sample with solvent to reduce the concentration of matrix components.[18][19][20] | High-concentration samples; rapid screening. | Extremely fast, simple, and low-cost.[18][19] | Reduces sensitivity; does not remove interferences, leading to rapid MS source contamination.[19] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted.[21] | General purpose cleanup for beer, wort, and hop extracts. | High recovery and excellent cleanup; can concentrate the analyte. | More time-consuming and requires method development.[22] |
| QuEChERS | "Salting-out" liquid-liquid extraction followed by dispersive SPE (dSPE) cleanup.[21][23] | Hop cones and other complex plant materials.[24] | Fast, effective, and uses minimal solvent.[23] The dSPE step can be tailored with different sorbents (e.g., C18 for lipids, GCB for pigments).[24] | May require optimization for specific analyte/matrix combinations. |
| Phospholipid Removal (PLR) | Specialized plates or cartridges use sorbents (e.g., zirconia-coated silica) that selectively bind and remove phospholipids.[25][26] | Biological matrices like plasma, serum, or whole blood.[22][27] | Highly effective at removing a major source of ion suppression in bioanalysis; simple pass-through or PPT protocols.[11][22][26] | Specific to phospholipids; does not remove other matrix components like salts. |
Step-by-Step Protocol: General Purpose SPE for this compound in Beer
-
Sample Pre-treatment: Degas the beer sample by sonication or vigorous stirring.
-
Cartridge Conditioning: Condition a reversed-phase (e.g., C18) SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of HPLC-grade water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the degassed beer sample onto the conditioned cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate. This compound and other hydrophobic compounds will be retained.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences like sugars and salts.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.
-
Final Preparation: The eluate can be injected directly or evaporated to dryness and reconstituted in a smaller volume of mobile phase to increase concentration.
Q4: I can't change my sample prep. Can I still get accurate quantitative data?
Yes, it is possible to compensate for matrix effects rather than physically removing them. This is achieved by using an appropriate internal standard or by employing the standard addition method.
1. The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
An ideal internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and QC, which mimics the behavior of the analyte.[28] A SIL-IS, such as ¹³C- or ²H-labeled this compound, is chemically identical to the analyte.[29]
-
Why it works: Because it has the same chemical properties, the SIL-IS co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement.[30] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[31] The synthesis of deuterated isothis compound has been reported for this purpose.[4]
Comparison of Internal Standard Types
| Internal Standard Type | Description | Pros | Cons |
| Analog IS | A structurally similar but not identical molecule. | Better than no IS; can compensate for some variability. | May not co-elute perfectly; may experience different ionization suppression/enhancement.[28] |
| Stable Isotope-Labeled (SIL) IS | The analyte molecule with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C). | The "gold standard." Co-elutes and behaves identically to the analyte, perfectly compensating for matrix effects and extraction variability.[28][29] | Can be expensive or commercially unavailable.[29] |
2. The Practical Alternative: The Method of Standard Addition
When a SIL-IS is not available, or when your matrix is highly variable between samples (e.g., different types of craft beer), the standard addition method is a powerful tool.[32][33] This technique creates a unique calibration curve within each individual sample, inherently correcting for that specific sample's matrix effect.[34][35][36]
Caption: Workflow for the method of standard addition.
Step-by-Step Protocol: Standard Addition
-
Estimate Concentration: Perform a preliminary injection of your unknown sample to estimate the approximate concentration of this compound.
-
Prepare Aliquots: Prepare at least four identical aliquots of the processed unknown sample extract.[37]
-
Spike Aliquots:
-
Vial 1: Leave unspiked (0 addition).
-
Vial 2: Spike with a known amount of this compound standard to add ~50% of the estimated concentration.
-
Vial 3: Spike to add ~100% of the estimated concentration.
-
Vial 4: Spike to add ~150-200% of the estimated concentration.
-
-
Analyze: Inject all four vials and record the this compound peak areas.
-
Plot and Extrapolate: Create a plot with the added concentration on the x-axis and the measured peak area on the y-axis. Perform a linear regression on the data points. The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample aliquot.[37]
This method is highly accurate but also labor-intensive, as it requires multiple injections for each unknown sample.[34]
References
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
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Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]
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LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. [Link]
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How Sample Prep for Phospholipid Removal Works. (2010). Lab Manager. [Link]
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Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex. [Link]
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The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (2019). IRL @ UMSL. [Link]
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LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2023). LCGC International. [Link]
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Inconsistent peak areas and intensities in chromatography from LC-MS. (n.d.). Waters Knowledge Base. [Link]
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Dilute and shoot approach for toxicology testing. (2023). ResearchGate. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019). LCGC International. [Link]
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Dilute-and-shoot-liquid chromatography-mass spectrometry for urine analysis in doping control and analytical toxicology. (2015). ResearchGate. [Link]
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Dilute and shoot approach for toxicology testing. (2023). National Institutes of Health (NIH). [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). National Institutes of Health (NIH). [Link]
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Workflow to perform quantification by standard addition procedure. (2017). EURL-Pesticides.eu. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]
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Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). National Institutes of Health (NIH). [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]
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FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica. [Link]
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New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2014). Bioanalysis. [Link]
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Standard Addition Method. (2022). Chemistry LibreTexts. [Link]
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Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (2013). ScienceDirect. [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]
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Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS. (2022). ResearchGate. [Link]
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Standard Additions. (n.d.). Separation Science. [Link]
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LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
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Hop Science III: Bitterness. (2012). Suregork Loves Beer. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Semantic Scholar. [Link]
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Understanding the Standard Addition Method in Quantitative Analysis. (2024). Welch Materials, Inc.. [Link]
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Structures of α-acids and iso-α-acids. (n.d.). ResearchGate. [Link]
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Multi-Residue Method for Pesticides Determination in Dried Hops by Liquid Chromatography Tandem Mass Spectrometry. (2021). National Institutes of Health (NIH). [Link]
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Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. (2011). ResearchGate. [Link]
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Sample Preparation Techniques Used in LC Method Development. (2022). Chromatography Online via YouTube. [Link]
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A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003). PubMed. [Link]
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Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation Blog. [Link]
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This compound. (n.d.). Craft Beer & Brewing. [Link]
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LC-MS/MS quantitation of hop-derived bitter compounds in beer using the ECHO technique. (2009). PubMed. [Link]
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A QuEChERS based extraction procedure coupled to UPLC-MS/MS detection for mycotoxins analysis in beer. (2019). PubMed. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. (2019). ResearchGate. [Link]
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Hop Chemistry. (n.d.). Presentation, Source Unknown. [Link]
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QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. (2020). SPEX SamplePrep via YouTube. [Link]
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Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
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Internal Standards for Food and Nutrition. (n.d.). IsoLife. [Link]
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Liquid Chromatography–Mass Spectrometry (LC–MS) Analysis of Hop-Derived Humulone and Isohumulone Constituents in Beer. (2021). LCGC International. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). News-Medical.net. [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. (2018). LCGC International. [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed. (2011). National Institutes of Health (NIH). [Link]
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Validation & Comparative
A Comparative Analysis of Cohumulone and Humulone Bitterness: A Guide for Researchers and Drug Development Professionals
In the realm of bitterness research, particularly within the contexts of brewing science and pharmaceuticals, the nuanced contributions of individual bittering compounds are of paramount importance. Among the alpha-acids derived from the hop plant (Humulus lupulus), cohumulone and humulone are major constituents that significantly influence the final bitter taste profile of a product.[1][2] This guide provides an in-depth comparative analysis of the bitterness imparted by this compound and humulone, grounded in scientific evidence and established analytical methodologies.
Chemical Distinction: A Subtle Shift with Significant Consequences
Humulone and this compound are structurally similar, both belonging to the alpha-acid class of compounds.[3][4] They share a common phloroglucinol core with two isoprenoid side-chains.[1][5] The key difference lies in the acyl side chain attached to the ring: humulone possesses an isovaleryl group, while this compound has an isobutyryl group.[4][6] This seemingly minor variation in a single methyl group has profound implications for their respective contributions to bitterness.
Molecular Structures:
The Isomerization Imperative: Unlocking Bitterness Potential
In their native state, alpha-acids like humulone and this compound are only slightly bitter.[10] Their potent bittering potential is unlocked through thermal isomerization, a process that typically occurs during the boiling of wort in brewing.[10][11][12] This reaction converts the alpha-acids into their respective iso-alpha-acids: isohumulone and isothis compound.[11][13] It is these isomerized forms that are responsible for the characteristic bitterness of hopped beverages.[10][14]
The isomerization process involves an acyloin-type ring contraction, transforming the six-membered ring of the alpha-acid into a five-membered ring in the iso-alpha-acid.[14] This structural rearrangement significantly increases their solubility in aqueous solutions and their interaction with bitter taste receptors.
A Tale of Two Bitternesses: Deconstructing the Sensory Experience
For decades, a prevailing belief in the brewing industry was that this compound imparted a "harsher" or more "unpleasant" bitterness compared to the "smoother" bitterness of humulone.[2][15][16][17] This assertion was largely based on early research by Dr. Lloyd Rigby in 1972.[15][17] However, more recent investigations have revealed a more complex picture, suggesting that the perceived difference in bitterness quality may be less about inherent harshness and more about the quantitative contribution to overall bitterness.[15]
The Controversy Revisited: Harshness vs. Intensity
Subsequent analyses of Rigby's original experiment have pointed to potential flaws, primarily that the isomerization rates of this compound and humulone differ.[15][17] this compound isomerizes more readily and the resulting isothis compound is more soluble and stable, particularly through the pH drop that occurs during fermentation.[15][18][19] This leads to a higher concentration of bittering compounds in the final product for a given initial amount of this compound, which could have been perceived as "harsher" simply due to its higher intensity.[15][17]
Sensory panel studies have yielded varied results. While some earlier perceptions favored the quality of bitterness from low-cohumulone hops[20], more recent blind taste tests have shown that tasters could not reliably distinguish a difference in the quality of bitterness when the International Bitterness Units (IBUs) were matched.[15][17]
Quantitative Contributions to Bitterness
The key takeaway from modern research is that this compound tends to yield a higher level of perceived bitterness in the final product.[15] This is attributed to:
-
Higher Isomerization Rate: this compound converts to its iso-form more efficiently during boiling.[19]
-
Greater Solubility and Stability: Iso-cohumulone is more soluble in wort and beer and is less prone to degradation during the brewing process, including fermentation.[15][21]
Table 1: Comparative Summary of this compound and Humulone Bitterness Attributes
| Attribute | This compound | Humulone |
| Perceived Bitterness Quality | Historically considered "harsher," now debated.[2][15][17] | Generally perceived as "smoother" or "cleaner."[16] |
| Isomerization Efficiency | Higher[19] | Lower |
| Solubility of Iso-form | Higher[18][21] | Lower |
| Contribution to Measured IBUs | Higher for a given initial concentration.[15] | Lower for a given initial concentration. |
Mechanism of Bitter Taste Perception
The sensation of bitterness is initiated by the interaction of bitter compounds with specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells in the mouth.[22][23] For hop-derived bitter acids, including isohumulone and isothis compound, research has identified several human bitter taste receptors (hTAS2Rs) that are activated. Specifically, hTAS2R1, hTAS2R14, and hTAS2R40 have been shown to be involved in the perception of hop bitterness.[24]
Upon binding of a bitter ligand like isothis compound or isohumulone to a TAS2R, a signaling cascade is initiated within the taste cell.[22] This cascade involves the activation of phospholipase C β2 (PLCβ2), leading to an increase in intracellular calcium levels.[25] This influx of calcium ultimately triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as a bitter taste.[25]
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A Comparative Guide to the Antioxidant Activity of Cohumulone and Other Key Hop Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Bittering Glass
For centuries, the hop plant (Humulus lupulus L.) has been an indispensable ingredient in brewing, lending beer its characteristic bitterness and aroma. However, modern analytical science has unveiled a far more complex and compelling role for this plant. Hops are a rich reservoir of bioactive compounds, including α-acids, β-acids, and prenylflavonoids, which possess a spectrum of pharmacological properties.[1][2] Among these, their antioxidant capacity has garnered significant attention within the scientific community, offering potential applications in mitigating oxidative stress-related pathologies.[2][3]
This guide provides an in-depth comparative analysis of the antioxidant activity of cohumulone , a principal α-acid, against other pivotal hop compounds: its structural analog humulone , the potent prenylflavonoid xanthohumol , and its isomerization product, isoxanthohumol . We will delve into the structural nuances that dictate their antioxidant potential, present available comparative data, and provide validated experimental protocols for researchers seeking to quantify and compare these activities in their own work.
The Molecular Arbiters of Antioxidant Potency: Structure-Activity Relationships
The antioxidant capacity of hop compounds is intrinsically linked to their chemical structures. The ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) is largely governed by the presence and arrangement of hydroxyl (-OH) groups and other functional moieties on the phenolic rings.[4]
The primary compounds of interest in this guide fall into two main categories:
-
α-Acids (Humulones): This class includes humulone, this compound, and adhumulone.[5] They are characterized by a phloroglucinol core with three side chains, two of which are isoprenyl groups and one is an acyl group. It is the enolic hydroxyl groups that are key to their hydrogen-donating, radical-scavenging activity.[4] this compound differs from humulone by the substitution of an isobutyryl side chain for an isovaleryl side chain.
-
Prenylflavonoids: Xanthohumol is the principal prenylflavonoid in hops.[6] It is a chalcone with a unique prenyl group that enhances its lipophilicity, potentially allowing for better interaction with cellular membranes.[7] During the brewing process (or under heat), xanthohumol isomerizes to form isoxanthohumol, a flavanone.[8]
Below is a visualization of the key structural relationships.
Caption: Key hop compounds categorized by their chemical class.
Comparative Analysis of Antioxidant Activity
Direct, quantitative comparisons of the antioxidant activity of these four compounds in their purified forms, tested under identical conditions, are sparse in the literature. However, by synthesizing data from various studies on hop extracts and individual compounds, a comparative picture emerges.
Generally, the radical scavenging activity of hop compounds follows a hierarchy. Several studies report that the prenylflavonoid xanthohumol exhibits stronger antioxidant activity than the α-acids, humulone and lupulone.[9] The non-isomerized α-acids, in turn, generally demonstrate higher free radical scavenging potential than their isomerized derivatives.[9]
While specific IC₅₀ values for this compound are not consistently reported in direct comparison to the others, studies analyzing hop cultivars with varying compositions provide indirect evidence. For instance, a study on different hop genotypes found a positive correlation between the concentration of this compound and the antioxidant activity as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay.[5][10] This suggests that this compound is a significant contributor to the overall antioxidant potential of hops. In contrast, the same study noted a negative correlation with antioxidant activity measured by the Intracellular Antioxidant (IA) potential method, highlighting the complexity and method-dependency of these evaluations.[10]
In vitro assays have shown that xanthohumol is a potent scavenger of hydroxyl, peroxyl, and superoxide anion radicals.[9] Its flavanone isomer, isoxanthohumol , generally exhibits reduced antioxidant activity in comparison.[7]
The table below summarizes the relative antioxidant activities based on the current body of scientific literature.
| Compound | Chemical Class | Relative Antioxidant Activity | Key Structural Features for Activity |
| Xanthohumol | Prenylflavonoid (Chalcone) | Very High | Phenolic hydroxyl groups, chalcone structure, prenyl group |
| This compound | α-Acid | High | Enolic hydroxyl groups on the phloroglucinol core |
| Humulone | α-Acid | High | Enolic hydroxyl groups on the phloroglucinol core |
| Isoxanthohumol | Prenylflavonoid (Flavanone) | Moderate | Fewer available hydroxyl groups post-isomerization |
Note: This comparison is qualitative and synthesized from multiple sources. Direct quantitative comparison requires testing of purified compounds under identical assay conditions.
Mechanisms of Antioxidant Action
The primary mechanism by which these phenolic compounds exert their antioxidant effect is through radical scavenging. This can occur via two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance, making it relatively unreactive. Theoretical studies suggest that α-acids like humulone and this compound primarily act via the HAT mechanism.[4]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton. The SET-PT mechanism is considered feasible for isoxanthohumol.[4]
The following diagram illustrates the generalized radical scavenging process.
Caption: Standard experimental workflow for antioxidant activity validation.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.
A. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Accurately weigh approximately 7.9 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Protection from Light: Wrap the flask in aluminum foil as DPPH is light-sensitive. This solution should be prepared fresh.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the purified hop compound (e.g., this compound) and dissolve it in 10 mL of the same solvent used for the DPPH solution.
-
Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a similar dilution series for a known antioxidant such as Ascorbic Acid or Trolox.
B. Assay Procedure (96-well plate format):
-
Plate Setup: In triplicate, add 100 µL of each concentration of the hop compound working solutions to separate wells.
-
Positive Control: Add 100 µL of each concentration of the positive control to separate wells.
-
Negative Control: Add 100 µL of the solvent to triplicate wells. This serves as the control reaction without an antioxidant.
-
Blank: Add 200 µL of the solvent to triplicate wells. This is used to zero the spectrophotometer.
-
Reaction Initiation: Add 100 µL of the 0.2 mM DPPH solution to all wells except the blank wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
C. Calculation:
-
Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Plot the % RSA against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•⁺ Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
Working ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound & Control Solutions: Prepare stock and working solutions of the hop compounds and a positive control (Trolox) as described in the DPPH protocol.
B. Assay Procedure:
-
Reaction Mixture: Add 20 µL of each concentration of the hop compound (or positive control) to 180 µL of the working ABTS•⁺ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measurement: Read the absorbance at 734 nm using a microplate reader.
C. Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from the plot of % inhibition versus concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of the Trolox standard.
Conclusion and Future Perspectives
The available evidence strongly supports the significant antioxidant activity of this compound, alongside humulone and xanthohumol. While xanthohumol appears to possess superior radical scavenging capabilities in many assays, the α-acids, including this compound, are potent antioxidants in their own right and are present in much higher concentrations in hops. The subtle structural difference between this compound and humulone—an isobutyryl versus an isovaleryl group—does not appear to dramatically alter their fundamental antioxidant mechanism, which is rooted in the hydrogen-donating capacity of their shared phloroglucinol core.
For researchers in drug development, the key takeaway is that multiple hop compounds contribute to a matrix of antioxidant effects, which may be synergistic. Future research should focus on head-to-head comparisons of these compounds in their purified forms across a battery of antioxidant assays to elucidate a more precise quantitative hierarchy. Furthermore, investigating their efficacy in more complex biological systems, such as cell-based assays and preclinical models, will be crucial in translating these in vitro findings into tangible therapeutic potential.
References
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Antioxidants in Hops: Bioavailability, Health Effects and Perspectives for New Products. (2022). Antioxidants, 11(2), 291. [Link]
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Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. (2022). Plants, 11(1), 135. [Link]
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Antioxidant Activities of Hops ( Humulus Lupulus ) and Their Products. (2007). Journal of the American Society of Brewing Chemists, 65(3), 119-124. [Link]
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An Updated Review of the Genus Humulus: A Valuable Source of Bioactive Compounds for Health and Disease Prevention. (2022). Molecules, 27(15), 4943. [Link]
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Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes. (2023). Plants, 12(19), 3436. [Link]
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Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. (2022). National Center for Biotechnology Information. [Link]
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DFT study of the radical scavenging activity of isoxanthohumol, humulones (α-acids), and iso-α-acids from beer. (2021). Structural Chemistry, 32(5), 2051-2059. [Link]
-
Phytochemical Profile, Antioxidant Capacity, and Photoprotective Potential of Brazilian Humulus Lupulus. (2023). Antioxidants, 12(12), 2133. [Link]
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Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes. (2023). MDPI. [Link]
-
Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. (2004). Phytochemistry, 65(22), 2949-2964. [Link]
-
Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies. (2024). Antioxidants, 13(1), 101. [Link]
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Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects. (2020). Molecules, 25(11), 2639. [Link]
-
Characterization of prenylflavonoids and hop bitter acids in various classes of Czech beers and hop extracts using high-performance liquid chromatography-mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 438-447. [Link]
-
Broad spectrum antiinfective potential of xanthohumol from hop (Humulus lupulus L.) in comparison with activities of other hop constituents and xanthohumol metabolites. (2015). Journal of Pharmacy and Pharmacology, 67(8), 1146-1156. [Link]
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From Hops to Craft Beers: Production Process, VOCs Profile Characterization, Total Polyphenol and Flavonoid Content Determination and Antioxidant Activity Evaluation. (2022). Molecules, 27(5), 1693. [Link]
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Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. (2024). Antioxidants, 13(1), 45. [Link]
-
Evaluation of In Vitro-Derived Hop Plantlets, cv. Columbus and Magnum, as Potential Source of Bioactive Compounds. (2024). Plants, 13(15), 2088. [Link]
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α acid fraction from Hop extract exerts an endothelium-derived hyperpolarization vasorelaxant effect through TRPV4 employing the feedforward mechanism of PKCα. (2024). Food & Function, 15(7), 3192-3205. [Link]
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A Comparative Analysis of Cohumulone Levels in Hop Varieties: Implications for Brewing Science
For researchers, scientists, and professionals in drug development with an intersection in natural product chemistry, the hop plant (Humulus lupulus) presents a complex and fascinating area of study. Beyond its primary role in brewing, the secondary metabolites of hops are gaining attention for their potential pharmacological activities. Within the brewing industry itself, a nuanced understanding of hop chemistry is paramount for product development and quality control. This guide provides an in-depth comparison of cohumulone levels across different hop varieties, supported by experimental data and methodologies, to elucidate its impact on the final product.
The Significance of Alpha Acids and the Role of this compound
The characteristic bitterness of beer is primarily derived from a class of compounds known as alpha acids, which are biosynthesized and stored in the lupulin glands of the hop cone. The three major analogues of alpha acids are humulone, this compound, and adhumulone.[1] While all contribute to bitterness upon isomerization during the wort boiling process, the relative proportion of these analogues varies significantly between hop varieties and is a key determinant of a hop's brewing characteristics.[1]
This compound, specifically, has been a subject of considerable interest and debate within the brewing community. It is often associated with a "harsher" or more "unpleasant" bitterness compared to the bitterness derived from humulone.[2][3] This perception has historically led brewers to favor hop varieties with lower this compound content for certain beer styles. However, recent scientific inquiry suggests that the story is more complex. Research from Oregon State University's Department of Food Science and Technology indicates that this compound's impact on the quality of bitterness may be minimal. Instead, its higher isomerization efficiency and the greater stability of its isomerized form (isothis compound) during fermentation can lead to a higher overall perceived bitterness in the final beer.[2]
Chemical Structures of the Primary Alpha Acids
The structural differences between humulone, this compound, and adhumulone are subtle, residing in the acyl side chain attached to the phloroglucinol core. These seemingly minor variations are sufficient to alter their chemical properties and, consequently, their impact on beer flavor and foam stability.
Caption: General chemical structures of the three primary alpha acids, highlighting the differing acyl side chains.
Comparative this compound Levels in Select Hop Varieties
The percentage of this compound as a fraction of the total alpha acids is a key metric for brewers and researchers. This value is a varietal characteristic, though it can be influenced to a lesser extent by growing conditions and harvest time. The following table provides a comparative overview of typical this compound ranges for a selection of common hop varieties, categorized by their general this compound level.
| Hop Variety | Typical this compound (% of Alpha Acids) | Primary Use | Notes |
| Low this compound (<24%) | |||
| Vanguard | 14 - 20% | Aroma | Very low this compound, often used in traditional lager styles. |
| Saphir | 12 - 17% | Aroma | Noble-type hop with a refined aroma and smooth bitterness.[4] |
| Hallertau Mittelfrüh | 18 - 28% | Aroma | Classic German noble hop, prized for its fine aroma. |
| Saaz | 23 - 28% | Aroma | Traditional noble hop from the Czech Republic. |
| Medium this compound (24% - 30%) | |||
| Centennial | 28 - 30% | Dual-Purpose | Often referred to as a "Super Cascade" with citrus and floral notes. |
| Polaris | 22 - 29% | Dual-Purpose | High alpha acid content with intense minty and fruity aromas.[5] |
| Huell Melon | 25 - 30% | Aroma | Distinctive honeydew melon and strawberry aroma.[5] |
| High this compound (>30%) | |||
| Cascade | 33 - 40% | Aroma/Dual-Purpose | A popular American hop with a signature citrus and grapefruit character. |
| Chinook | 29 - 40% | Dual-Purpose | Known for its piney and spicy notes. |
| Galena | 36 - 42% | Bittering | A high-alpha hop with a clean bitterness.[5] |
| Topaz | 48 - 54% | Bittering | Australian high-alpha hop with resinous and fruity notes.[2] |
| Bullion | 48 - 54% | Bittering | An older variety with a strong, pungent character.[2] |
| Vic Secret | 48 - 54% | Aroma/Dual-Purpose | Australian hop with prominent tropical fruit and pine aromas.[2] |
Data compiled from various sources including Beer Maverick and Wikipedia's list of hop varieties.[5][6]
Experimental Protocol for this compound Quantification: ASBC Hops-14 (HPLC)
The industry standard for the accurate quantification of alpha acids, including this compound, is High-Performance Liquid Chromatography (HPLC), as outlined in the American Society of Brewing Chemists (ASBC) Methods of Analysis, specifically Hops-14.[7] This method offers high precision and the ability to resolve and quantify the individual alpha acid analogues.
Principle of the Method
The method involves the extraction of hop acids from the hop material using an organic solvent. The extract is then injected into an HPLC system equipped with a C18 reversed-phase column. The different alpha and beta acids are separated based on their hydrophobicity and detected using a UV-Vis detector, typically at a wavelength of 326 nm.[8] Quantification is achieved by comparing the peak areas of the analytes to those of an international calibration standard.
Step-by-Step Methodology
-
Sample Preparation:
-
A representative sample of hops (e.g., 5 grams of pellets or whole cones) is accurately weighed.
-
The sample is homogenized with a suitable organic solvent, such as a mixture of toluene and methanol, for a defined period to ensure complete extraction of the alpha acids.
-
The resulting mixture is filtered or centrifuged to obtain a clear extract.[9]
-
-
Standard Preparation:
-
An international calibration standard, such as ICE-4 (International Calibration Extract), is accurately weighed and dissolved in methanol to create a stock solution of known concentration.[10]
-
A series of working standards are prepared by diluting the stock solution with methanol to cover the expected concentration range of the samples.[10]
-
-
HPLC Analysis:
-
The HPLC system is equilibrated with the mobile phase, typically a gradient of acidified methanol and water.[8]
-
A defined volume of the filtered sample extract and each standard solution is injected onto the column.
-
The alpha acids are separated and detected. A typical elution order is this compound followed by humulone and adhumulone, which may co-elute depending on the specific method parameters.
-
The peak areas for each compound are integrated.
-
-
Calculation:
-
A calibration curve is generated by plotting the peak area of the standards against their known concentrations.
-
The concentration of this compound and other alpha acids in the sample extract is determined from the calibration curve.
-
The final concentration is expressed as a percentage of the total alpha acids.
-
Caption: A simplified workflow for the quantification of this compound in hops using the ASBC Hops-14 HPLC method.
The Sensory Impact of this compound: A Critical Evaluation
The long-held belief that high this compound levels directly translate to a harsh bitterness has been challenged by modern sensory science. A study published in the Journal of Agricultural and Food Chemistry investigated the factors influencing perceived bitterness in highly hopped beers and found that while the traditional Bitterness Unit (BU) measurement can be a nonlinear predictor, a model incorporating isohumulones, humulinones (oxidized alpha acids), and ethanol concentration provided a more accurate prediction of sensory bitterness.[11][12]
It is plausible that the "harshness" attributed to this compound is not a direct sensory property of isothis compound itself, but rather a consequence of the higher overall bitterness it can contribute to a beer for a given hop addition. As mentioned, this compound has a higher utilization rate during the boil, meaning a greater percentage of it is converted to its isomerized, bitter form compared to humulone.[2] Therefore, two beers brewed with the same quantity of total alpha acids but from hops with different this compound levels will likely have different measured and perceived bitterness levels.
Sensory evaluation of beer is a complex field, and the perception of bitterness is influenced by numerous factors, including the presence of other compounds like polyphenols, the beer's malt profile, and its carbonation level.[13] Therefore, attributing a single quality like "harshness" to one compound is likely an oversimplification. Further research with trained sensory panels is needed to fully deconvolute the specific sensory contributions of the different iso-alpha-acid analogues.[14][15]
Conclusion
The this compound content of hops is a critical parameter for brewers and researchers, influencing not only the intensity but also the perceived quality of bitterness in the final product. While historically associated with a less desirable, harsher bitterness, a more nuanced scientific understanding is emerging. The choice of hop variety, with its characteristic this compound level, remains a key decision in brewing, but one that should be informed by an understanding of its higher isomerization efficiency rather than a simple assumption of negative sensory attributes. The standardized analytical methodology provided by the ASBC Hops-14 HPLC method is an invaluable tool for the precise quantification of this compound, enabling better control over the brewing process and facilitating further research into the complex interplay of hop-derived compounds and their impact on beer flavor and quality.
References
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Shimadzu Corporation. (n.d.). High Speed Analysis of α-Acids and β-Acids in Hops. Retrieved from [Link]
-
Wikipedia. (2024). List of hop varieties. Retrieved from [Link]
-
BeerSmith. (2024). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. Retrieved from [Link]
-
(n.d.). Hop Varieties. Retrieved from [Link]
-
Beer Maverick. (n.d.). The Largest Hop Varieties Database. Retrieved from [Link]
-
Beer Maverick. (2020). Highest this compound Hops. Retrieved from [Link]
- Algazzali, V., & Shellhammer, T. (2016). Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones. Journal of the American Society of Brewing Chemists, 74(1), 36-42.
-
Hop Research Council. (n.d.). Influences of Hop Components on Beer Quality. Retrieved from [Link]
- Gross, R. W., & Schwiesow, M. H. (1982). High Performance Liquid Chromatographic Analysis of Hop Alpha- and Beta-Acids. Journal of the American Society of Brewing Chemists, 40(3), 116-117.
-
Brew Dudes. (n.d.). Beer Hops Database. Retrieved from [Link]
-
Lug Wrench Brewing Company. (2011). This compound Ranges by Hop Variety (Hop Union). Retrieved from [Link]
-
AAR Testing Lab. (n.d.). Alpha & Beta Acids Content in Hops by HPLC. Retrieved from [Link]
-
BrewUnited. (n.d.). BrewUnited's Hop Database. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). High Speed Analysis of α-Acids and β-Acids in Hops by using UHPLC. Retrieved from [Link]
- Baker, G. A., et al. (2008). HPLC Analysis of α- and β-Acids in Hops.
- Hahn, C. D., et al. (2018). Evaluation of Nonvolatile Chemistry Affecting Sensory Bitterness Intensity of Highly Hopped Beers. Journal of Agricultural and Food Chemistry, 66(13), 3505-3513.
-
Hahn, C. D., et al. (2018). Evaluation of Nonvolatile Chemistry Affecting Sensory Bitterness Intensity of Highly Hopped Beers. PubMed. Retrieved from [Link]
- Lafontaine, S., & Shellhammer, T. (2019). Investigating the Factors Impacting Aroma, Flavor, and Stability in Dry-Hopped Beers.
- Maye, J. P. (2016). The influence of polyphenols and humulinones on bitterness in dry-hopped beer.
- Ceccaroni, D., et al. (2023). Influence of Different Organic Foliar Fertilisation Treatments on Hop Oil Profile and Derived Beers' Flavour. Foods, 12(9), 1833.
- Kawa-Rygielska, J., & Adamenko, K. (2022). Beer Quality Evaluation—A Sensory Aspect. Applied Sciences, 12(5), 2596.
- Kavalier, A. R., et al. (2011). Chemical constituents and bioactivities of hops (Humulus lupulus L.) and their effects on beer-related microorganisms. Comprehensive Reviews in Food Science and Food Safety, 10(1), 25-43.
- D'hauwers, W., et al. (2022). Effect of Hop Varieties and Forms in the Hopping Process on Non-Alcoholic Beer Quality. Molecules, 27(22), 7943.
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A Comparative Study on the Antimicrobial Spectrum of Cohumulone and Other Alpha-Acids from Hops
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, hops (Humulus lupulus L.) have been a cornerstone of the brewing industry, primarily valued for imparting bitterness and aroma to beer. Beyond their organoleptic contributions, specific compounds within hops, namely alpha-acids, possess potent antimicrobial properties.[1] These naturally occurring compounds are gaining significant interest in the pharmaceutical and food science industries as potential alternatives to conventional antibiotics, particularly in the face of rising antimicrobial resistance. The primary alpha-acids found in hops are humulone, cohumulone, and adhumulone, which collectively constitute the alpha-acid fraction of the hop resin.[2][3] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of this compound and its fellow alpha-acids, humulone and adhumulone. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a critical resource for researchers and professionals in drug discovery and development.
The Alpha-Acids: Structure and Significance
The alpha-acids are a group of structurally related compounds, with their primary distinction lying in the acyl side chain attached to the phloroglucinol core.[2]
-
Humulone: Possesses an isovaleroyl side chain.
-
This compound: Features an isobutyroyl side chain.
-
Adhumulone: Contains a 2-methylbutyroyl side chain.
The relative proportions of these analogs vary between different hop varieties, with this compound content ranging from approximately 15% to 50% of the total alpha-acids.[2][4] These structural nuances are believed to influence their physicochemical properties, including hydrophobicity, which in turn impacts their antimicrobial efficacy.[5]
Mechanism of Antimicrobial Action: Disrupting the Proton Motive Force
The primary antimicrobial action of alpha-acids is targeted at the cell membrane of susceptible microorganisms, particularly Gram-positive bacteria.[5][6][7] Their mechanism is primarily attributed to their function as ionophores, which disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane.[5][8] The PMF is crucial for essential cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH.
The antimicrobial activity of alpha-acids is significantly influenced by pH, with increased efficacy observed in more acidic environments.[5] This is because the undissociated form of the alpha-acids is more lipid-soluble and can more readily traverse the bacterial cell wall and membrane.[5] Once inside the cytoplasm, where the pH is typically higher, the alpha-acid releases a proton, leading to a decrease in the intracellular pH and dissipation of the transmembrane proton gradient. This disruption of the PMF ultimately leads to cellular starvation and death.
dot
Caption: Mechanism of alpha-acid antimicrobial action.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of alpha-acids is predominantly directed against Gram-positive bacteria.[6][7] Gram-negative bacteria are generally more resistant due to their outer membrane, which acts as a barrier to hydrophobic compounds like alpha-acids.[6] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other alpha-acids against a range of microorganisms, compiled from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions such as pH, media composition, and inoculum size.
Gram-Positive Bacteria
| Microorganism | This compound (µg/mL) | Humulone (µg/mL) | Adhumulone (µg/mL) | Reference |
| Staphylococcus aureus | - | 16 (MIC₅₀) | - | [1] |
| Staphylococcus aureus | Strong inverse correlation of MIC with this compound content | - | Strong inverse correlation of MIC with adhumulone content | [6] |
| Bacillus subtilis | - | 2 | - | [9] |
| Lactobacillus brevis | Strong inverse correlation of MIC with this compound content | - | Strong inverse correlation of MIC with adhumulone content | [10] |
| Enterococcus faecalis | - | Similar to other Gram-positives | - | [11] |
Gram-Negative Bacteria
Alpha-acids generally exhibit poor activity against Gram-negative bacteria. Studies have shown no relevant inhibition of Escherichia coli and Salmonella enterica by humulone.[1]
Fungal Species
The antifungal activity of alpha-acids is less extensively studied compared to their antibacterial properties. Some research suggests that hop extracts containing these compounds can inhibit the growth of certain fungi, such as Fusarium and Trichophyton species.[12] However, more specific data on the individual alpha-acids is needed.
Structure-Activity Relationship Insights
The observed differences in the antimicrobial spectrum and potency among the alpha-acid analogs are attributed to their structural variations, particularly in their side chains. These differences influence the overall hydrophobicity of the molecule.[5] Increased hydrophobicity generally correlates with greater antimicrobial activity, as it facilitates the partitioning of the molecule into the bacterial cell membrane.[5][8] The subtle variations in the alkyl side chains of this compound, humulone, and adhumulone likely affect their interaction with and disruption of the lipid bilayer of bacterial membranes.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure reliable and reproducible results when evaluating the antimicrobial properties of this compound and other alpha-acids, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.
Materials:
-
Pure isolates of this compound, humulone, and adhumulone
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
96-well microtiter plates
-
Bacterial suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each alpha-acid in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of each alpha-acid stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the serially diluted alpha-acids. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the alpha-acid at which there is no visible growth (turbidity) of the microorganism.
dot
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the alpha-acid that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Conclusion
The alpha-acids from hops, including this compound, humulone, and adhumulone, represent a promising class of natural antimicrobial compounds with significant potential for applications in the pharmaceutical and food industries. Their primary efficacy against Gram-positive bacteria, coupled with their unique mechanism of action targeting the bacterial cell membrane, makes them attractive candidates for further research and development. This guide has provided a comparative overview of their antimicrobial spectrum, highlighting the influence of their chemical structure on their activity. The provided experimental protocols offer a standardized approach for their evaluation, enabling researchers to generate reliable and comparable data. Further investigations are warranted to fully elucidate the comparative efficacy of individual alpha-acids against a broader range of clinically relevant pathogens and to explore their potential synergistic effects with existing antibiotics.
References
-
Buggey, L., Price, A., & Stapely, S. J. (n.d.). THE ANTIBACTERIAL ACTIVITY OF HOP COMPOUNDS. Retrieved from [Link]
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Čerenak, A., Kočar, D., Ota, A., Zupančič, G., & Košir, I. J. (2022). Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes. Plants, 12(1), 113. Retrieved from [Link]
-
Langezaal, C. R. G., Chandra, A., & van der Wurff, A. (2022). Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria. European Journal of Microbiology and Immunology, 12(1), 1-13. Retrieved from [Link]
-
Paniagua-García, A. I., Romero-Márquez, J. M., & García-García, I. (2023). Green Antimicrobials: Innovative Applications of Hops Extracts as Biocontrol Agents. Molecules, 28(11), 4478. Retrieved from [Link]
-
Stompor, M., & Żarowska, B. (2018). Antimicrobial Properties of Spent Hops Extracts, Flavonoids Isolated Therefrom, and Their Derivatives. Molecules, 23(8), 2079. Retrieved from [Link]
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Hopsteiner. (2021). The antimicrobial effects of hops. Retrieved from [Link]
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Čerenak, A., Kočar, D., Ota, A., Zupančič, G., & Košir, I. J. (2022). Antimicrobial Properties of Different Hop (Humulus lupulus) Genotypes. Plants, 12(1), 113. Retrieved from [Link]
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Schurr, F., Behr, J., & Vogel, R. F. (2015). Molecular mechanisms behind the antimicrobial activity of hop iso-α-acids in Lactobacillus brevis. Food Microbiology, 46, 553-563. Retrieved from [Link]
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Natarajan, P., Korth, H., & Kurenbach, B. (2008). Positive antibacterial co-action between hop (Humulus lupulus) constituents and selected antibiotics. Journal of Applied Microbiology, 104(6), 1712-1722. Retrieved from [Link]
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Tzanetakis, N., & Sofos, J. N. (2023). Antimicrobial Activity of Chemical Hop (Humulus lupulus) Compounds: A Systematic Review and Meta-Analysis. Applied Sciences, 13(13), 7806. Retrieved from [Link]
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Szaufer-Hajdrych, M., & Kładna, A. (2017). Antiadherent and Antibiofilm Activity of Humulus lupulus L. Derived Products: New Pharmacological Properties. Evidence-Based Complementary and Alternative Medicine, 2017, 1-10. Retrieved from [Link]
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Langezaal, C. R. G., Chandra, A., & van der Wurff, A. (2022). Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria. European Journal of Microbiology and Immunology, 12(1), 1-13. Retrieved from [Link]
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Langezaal, C. R. G., Chandra, A., & van der Wurff, A. (2022). Antibacterial effects of biologically active ingredients in hop provide promising options to fight infections by pathogens including multi-drug resistant bacteria. European Journal of Microbiology and Immunology, 12(1), 1-13. Retrieved from [Link]
-
Nickerson, G. B., & Williams, P. A. (1986). Varietal Differences in the Proportions of this compound, Adhumulone, and Humulone in Hops. Journal of the American Society of Brewing Chemists, 44(4), 148-151. Retrieved from [Link]
-
Smith, B. (2021). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. BeerSmith. Retrieved from [Link]
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Dehghani, A., & Sepehri, S. (2023). Antimicrobial peptide interactions with bacterial cell membranes. Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]
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De Keukeleire, D., & Heyerick, A. (2007). Formation and Accumulation of α-Acids, β-Acids, Desmethylxanthohumol, and Xanthohumol during Flowering of Hops (Humulus lupulus L.). Journal of Agricultural and Food Chemistry, 55(24), 9813-9819. Retrieved from [Link]
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Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
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Beer Maverick. (2020). Highest this compound Hops. Retrieved from [Link]
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The Oxford Companion to Beer. (n.d.). This compound. Craft Beer & Brewing. Retrieved from [Link]
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Parsons, J. B., & Rock, C. O. (2011). Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus. Journal of Bacteriology, 193(20), 5691-5698. Retrieved from [Link]
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Chen, Y. C., Lin, Y. H., & Chen, Y. C. (2023). Interaction Dynamics of Liposomal Fatty Acids with Gram-Positive Bacterial Membranes. ACS Applied Materials & Interfaces, 15(16), 19639-19649. Retrieved from [Link]
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Biology Goal. (2023). Gram-Positive Bacteria Cell Wall | Peptidoglycan, Teichoic Acids & Capsules Explained. Retrieved from [Link]
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Pérez-Gassó, M., & González-Candelas, F. (2023). Differences in Virulence Factors and Antimicrobial Susceptibility of Uropathogenic Enterococcus spp. Strains in a Rural Area of Uganda and a Spanish Secondary Hospital. Antibiotics, 12(5), 903. Retrieved from [Link]
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Balli, S. K., & Shumway, K. R. (2023). Enterococcus Infections. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Fusté, E., & Miró, E. (2022). In Vitro Reduction of Interleukin-8 Response to Enterococcus faecalis by Escherichia coli Strains Isolated from the Same Polymicrobial Urines. International Journal of Molecular Sciences, 23(19), 11623. Retrieved from [Link]
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Kim, H. J., & Lee, J. H. (2017). Growth behavior comparison of Listeria monocytogenes between Type strains and beef isolates in raw beef. Korean Journal for Food Science of Animal Resources, 37(5), 734-741. Retrieved from [Link]
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A Comparative Analysis of Cohumulone Content in Fresh Versus Dried Hops: An Experimental Guide
For researchers, scientists, and professionals in drug development, a nuanced understanding of botanical compound stability through processing is paramount. In the context of Humulus lupulus (hops), the alpha-acids are of primary interest for their bioactive properties, including their contribution to bitterness in brewing and potential therapeutic applications. Among these, cohumulone is a significant analogue. This guide provides a comparative analysis of this compound content in fresh versus dried hops, detailing the biochemical rationale and a rigorous experimental protocol for its quantification.
Introduction: The Significance of this compound and the Drying Process
Hops, the female cones of the hop plant, contain a variety of secondary metabolites, including alpha-acids, which are precursors to the bitter compounds in beer.[1] The primary alpha-acids are humulone, this compound, and adhumulone.[2][3] this compound, specifically, has been a subject of interest and some debate, with historical perspectives suggesting it imparts a "harsher" bitterness, although recent research indicates its contribution is more complex, potentially leading to higher perceived bitterness due to better isomerization rates.[3]
Freshly harvested hops have a high moisture content, typically around 75-80%, making them highly susceptible to spoilage.[4][5] The drying process, also known as kilning, is a critical post-harvest step to reduce the moisture content to a stable level of 8-10% for storage and commercial use.[4][6] This process is essential to prevent the growth of mold and bacteria and to preserve the valuable chemical constituents of the hops.[7] While crucial for preservation, the application of heat during kilning can potentially alter the chemical profile of the hop cones, raising questions about its impact on the concentration of specific alpha-acids like this compound.
This guide will explore the comparative this compound content between fresh and dried hops and provide a detailed methodology for a scientifically sound investigation.
Biochemical Transformations During Hop Drying
The primary goal of kilning is water removal. However, the process, which involves heated air, can also influence the hop's chemical composition. The main concerns are the degradation and oxidation of alpha-acids.
-
Thermal Degradation : While alpha-acids are relatively stable at typical kilning temperatures (around 49-71°C or 120-160°F), excessive heat can lead to their degradation.[8]
-
Oxidation : Exposure to oxygen, especially at elevated temperatures, can lead to the oxidation of alpha-acids into compounds like humulinones.[9][10] This is a significant factor during long-term storage but can also be initiated during improper drying.[1]
Interestingly, several studies have shown that the impact of kilning temperature on the overall alpha-acid concentration is often modest.[8][11] Some research has even noted a slight increase in measurable alpha-acids during the initial phases of drying before a subsequent decrease.[11] The key takeaway is that a well-controlled drying process aims to minimize these degradative pathways while achieving the target moisture content.
Experimental Design for Comparative Analysis
To accurately compare the this compound content in fresh versus dried hops, a controlled experiment is necessary. The following protocol is based on established methods from the American Society of Brewing Chemists (ASBC).[12]
The overall workflow for this comparative analysis is depicted in the diagram below.
Caption: Experimental workflow for comparing this compound in fresh vs. dried hops.
1. Sample Collection and Preparation:
-
Harvesting: Collect a sufficient quantity of fresh hop cones from a single variety and harvest time to ensure homogeneity.
-
Sample Division: Immediately after harvesting, thoroughly mix the fresh hops and divide them into two representative sub-samples. One will be analyzed fresh, and the other will be dried.
2. Moisture Content Determination:
-
Fresh Sample: Determine the initial moisture content of the fresh hops. A common method is to weigh a small sub-sample, dry it completely in a dehydrator or oven at a low temperature (e.g., 60°C) until a constant weight is achieved, and calculate the moisture percentage.[4]
-
Dried Sample: After the drying process, determine the final moisture content of the dried hops using the same method to ensure it is within the target range of 8-10%.[6]
3. Drying Protocol:
-
Spread the fresh hop sample designated for drying in a thin layer on a mesh rack.
-
Place the rack in a dehydrator or a well-ventilated oven at a controlled temperature, for instance, 60°C (140°F).[5]
-
Periodically weigh the hops to monitor the moisture loss until the target moisture content of 8-10% is reached.
-
Once dried, allow the hops to cool to room temperature before packaging in an airtight, light-blocking container.[6]
4. Alpha-Acid Extraction and Analysis (ASBC Hops-14):
The method of choice for accurate quantification of individual alpha-acid analogues is High-Performance Liquid Chromatography (HPLC), as outlined in the ASBC Hops-14 method.[12] Spectrophotometric methods like ASBC Hops-6 are less suitable for fresh hops due to their high moisture content.[12]
-
Sample Grinding: For both fresh and dried samples, grind the hops into a fine, homogenous powder. This can be challenging for fresh hops due to their stickiness.
-
Extraction:
-
Accurately weigh a representative amount of the ground hop material.
-
Extract the alpha-acids using a suitable solvent, typically a mixture of isooctane and methanol.
-
Shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
-
HPLC Analysis:
-
Filter the extract to remove solid particles.
-
Inject a known volume of the filtered extract into an HPLC system equipped with a UV detector.
-
The different alpha-acids (this compound, humulone, adhumulone) will separate based on their affinity for the column and be detected by the UV detector.
-
Quantify the amount of each alpha-acid by comparing the peak areas to those of a certified standard.
-
Data Presentation and Expected Outcomes
The results of the HPLC analysis should be tabulated to allow for a clear comparison. The data should be presented on a dry matter basis to account for the significant difference in moisture content between the fresh and dried samples.
Table 1: Hypothetical Comparative Analysis of this compound Content
| Sample | Moisture Content (%) | Total Alpha-Acids (% of dry weight) | This compound (% of dry weight) | This compound (% of total alpha-acids) |
| Fresh Hops | 78.0% | 12.5% | 3.8% | 30.4% |
| Dried Hops | 9.0% | 12.3% | 3.7% | 30.1% |
Interpretation of Expected Results:
Based on existing literature, it is anticipated that the percentage of this compound, when calculated on a dry weight basis, will show minimal to no significant decrease after a properly controlled drying process.[8][11] The primary change observed will be the drastic reduction in moisture content. The relative proportion of this compound to other alpha-acids is also expected to remain largely unchanged. Significant degradation of this compound would likely indicate excessive drying temperatures, prolonged drying times, or significant oxygen exposure during the process.
It is also important to consider that improper storage of dried hops can lead to a significant decline in alpha-acids, including this compound, over time.[9][13][14]
Conclusion
The drying of hops is a critical preservation step that has a relatively minor impact on the this compound content when performed under controlled conditions. The primary effect is the reduction of moisture, which is essential for preventing spoilage and ensuring the stability of the hop's chemical profile for later use. For researchers and professionals in drug development, this indicates that dried hops can be a reliable source of this compound, provided that the drying and subsequent storage are managed correctly to mitigate oxidative degradation. The provided experimental protocol offers a robust framework for verifying these findings and for the quality control of hop-derived products.
References
-
AAR Lab. (2018). Hop Testing Guide 2018. AAR Lab. [Link]
-
American Homebrewers Association Forum. (2010). measuring home grown hop acid content. American Homebrewers Association. [Link]
-
Tasman Instrument. (n.d.). ANALYSIS METHOD OF α - ACID IN HOPS. Tasman Instrument. [Link]
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Rubottom, L. N., Lafontaine, S. R., & Shellhammer, T. H. (2022). Evaluating the impact of kilning temperature on hop quality in American deep bed dryers. BrewingScience, 75(11/12), 98-108. [Link]
-
UVM Extension. (2014). Preparing Hop Samples for Quality Analysis. University of Vermont Extension. [Link]
-
Pereira, C. G., et al. (2021). Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. Scielo. [Link]
-
USDA. (n.d.). Hops Sampling and Inspection. USDA. [Link]
-
ResearchGate. (n.d.). Alpha bitter acids content determined by the ASBC Hops-6 method. ResearchGate. [Link]
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Pereira, C. G., et al. (2021). Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. Scielo. [Link]
-
Michigan State University Extension. (2013). Drying hops on a small scale. Michigan State University. [Link]
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Retzlaff, M. (n.d.). Deciphering Hop Analyses. Crescent City Brew Talk. [Link]
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American Homebrewers Association. (n.d.). How to Harvest, Prepare and Store Homegrown Hops. American Homebrewers Association. [Link]
-
Homebrew Academy. (n.d.). How to Dry Hops: A Simple Step-by-Step Guide for Homebrewers. Homebrew Academy. [Link]
-
Krajnc, B., et al. (2023). The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage. MDPI. [Link]
-
BeerSmith. (2024). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. BeerSmith. [Link]
-
BarthHaas. (2024). Hops don't like to get old, either. BarthHaas. [Link]
-
Krajnc, B., et al. (2023). The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Evaluating the Impact of High and Low Kilning Temperatures on Popular American Aroma Hops. ResearchGate. [Link]
-
Hieronymus, S. (2016). Why dry hopping may lower iso-alpha acids but boost bitterness. Appellation Beer. [Link]
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A Senior Application Scientist's Guide to Assessing the Synergistic Effects of Cohumulone with Other Hop Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Bitterness - The Untapped Potential of Hop Compound Synergy
Hops (Humulus lupulus L.), the iconic ingredient of beer, are a rich source of a diverse array of bioactive secondary metabolites. While their primary role in brewing has been to impart bitterness and aroma, scientific inquiry has unveiled a far more complex and promising profile for these compounds.[1] The bitter acids, flavonoids, and essential oils found in hops possess notable antimicrobial, anti-inflammatory, antioxidant, and even anti-cancer properties.[2][3][4]
Among the alpha-acids, cohumulone has traditionally been viewed with some skepticism in the brewing world for contributing a "harsher" bitterness.[5] However, from a pharmacological perspective, this compound, alongside its structural relatives like humulone and adhumulone, is a molecule of significant interest. Emerging research suggests that the bioactivity of individual hop compounds may be amplified through synergistic interactions, a phenomenon where the combined effect of two or more compounds is greater than the sum of their individual effects.[6][7] This guide provides a framework for researchers and drug development professionals to investigate and quantify the synergistic potential of this compound with other key hop compounds.
Key Hop Compounds for Synergistic Evaluation with this compound
A thorough assessment of this compound's synergistic potential requires a careful selection of partner compounds. Based on their prevalence in hops and their known individual bioactivities, the following compounds are prime candidates for investigation:
-
Humulone: As the most abundant alpha-acid in many hop varieties, its interaction with this compound is of primary interest. Both share a similar chemical scaffold, suggesting the potential for either synergistic or antagonistic effects on various biological targets.
-
Xanthohumol: This prenylflavonoid is one of the most studied hop compounds, with well-documented anti-inflammatory, antioxidant, and anti-cancer activities.[4] Its distinct structure compared to the alpha-acids makes it a compelling candidate for synergistic combinations.
-
Lupulone: A major beta-acid, lupulone has demonstrated potent antimicrobial and anti-inflammatory properties.[8] Investigating its synergy with this compound could reveal combinations with enhanced therapeutic potential.
-
Myrcene: A monoterpene and a key component of hop essential oil, myrcene is known for its analgesic and anti-inflammatory effects.[9] Its volatile nature and different mechanism of action present an interesting opportunity for synergistic exploration with this compound.
Assessing Synergistic Antimicrobial Activity
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7]
Experimental Protocol: Checkerboard Assay
-
Preparation of Stock Solutions: Prepare stock solutions of purified this compound and the partner hop compound (e.g., humulone, xanthohumol, or lupulone) in a suitable solvent (e.g., DMSO).
-
Microplate Setup: In a 96-well microplate, create a two-dimensional serial dilution of the two compounds. Typically, one compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus). Include wells with each compound alone as controls.
-
Incubation: Incubate the microplate under appropriate conditions for the growth of the microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well showing no growth using the following formula:
FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[6]
-
Visualizing the Workflow
Illustrative Data: Anti-inflammatory Synergy
| Compound Combination | Assay | Individual IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) | Interpretation |
| This compound + Xanthohumol | NO Production | This compound: 25Xanthohumol: 5 | This compound: 10Xanthohumol: 1 | 0.6 | Synergy |
| This compound + Myrcene | IL-6 Secretion | This compound: 30Myrcene: 50 | This compound: 15Myrcene: 10 | 0.7 | Additive |
Note: The data in this table is illustrative. The Combination Index (CI) is another method for quantifying synergy, where CI < 1 indicates synergy.
Assessing Synergistic Antioxidant Activity
The antioxidant capacity of hop compounds can be evaluated using various in vitro assays that measure their ability to scavenge free radicals.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
-
Preparation of Reagents: Prepare stable radical solutions of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Sample Preparation: Prepare various concentrations of this compound, the partner compound, and their combinations.
-
Reaction: Mix the compound solutions with the radical solutions in a 96-well plate.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength over time using a microplate reader. The decrease in absorbance corresponds to the scavenging of the radicals.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging for each concentration.
-
Synergy Analysis: The synergistic effect can be evaluated by comparing the experimental scavenging activity of the combination with the theoretical additive scavenging activity calculated from the individual compounds.
Visualizing the Workflow
Sources
- 1. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiments suggest hop compounds fight cancer | Newsroom | Oregon State University [news.oregonstate.edu]
- 3. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthohumol from Hop: Hope for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cibd.org.uk [cibd.org.uk]
- 6. The Antimicrobial Potential of the Hop (Humulus lupulus L.) Extract against Staphylococcus aureus and Oral Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Chemical Hop (Humulus lupulus) Compounds: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 9. scottjanish.com [scottjanish.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
